Purmorphamine
Beschreibung
structure in first source
Eigenschaften
IUPAC Name |
9-cyclohexyl-N-(4-morpholin-4-ylphenyl)-2-naphthalen-1-yloxypurin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N6O2/c1-2-9-25(10-3-1)37-21-32-28-29(33-23-13-15-24(16-14-23)36-17-19-38-20-18-36)34-31(35-30(28)37)39-27-12-6-8-22-7-4-5-11-26(22)27/h4-8,11-16,21,25H,1-3,9-10,17-20H2,(H,33,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBHCRQFSFYWPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=NC3=C(N=C(N=C32)OC4=CC=CC5=CC=CC=C54)NC6=CC=C(C=C6)N7CCOCC7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20415293 | |
| Record name | Purmorphamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20415293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
483367-10-8 | |
| Record name | Purmorphamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=483367-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Purmorphamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0483367108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Purmorphamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20415293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PURMORPHAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PB12M2F8KY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Purmorphamine's Mechanism of Action on the Hedgehog Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of Purmorphamine, a small molecule agonist of the Hedgehog (Hh) signaling pathway. We will explore its direct molecular interactions, downstream cellular effects, quantitative activity metrics, and the experimental methodologies used to characterize its function.
The Hedgehog Signaling Pathway: A Primer
The Hedgehog signaling pathway is a crucial regulator of embryonic development, tissue regeneration, and adult stem cell maintenance.[1][2] Its dysregulation is implicated in various cancers and developmental disorders. The pathway's core mechanism revolves around the interplay between the receptor Patched (PTCH) and the G protein-coupled receptor (GPCR)-like protein Smoothened (SMO).
In the "Off" State (Absence of Hedgehog Ligand): The twelve-pass transmembrane protein PTCH resides in the primary cilium and actively inhibits the seven-pass transmembrane protein SMO, preventing its accumulation in the cilium.[3] In the cytoplasm, a complex of proteins, including Suppressor of fused (SUFU), holds the Glioma-associated oncogene (Gli) transcription factors in an inactive state. This complex facilitates the proteolytic cleavage of full-length Gli proteins (Gli2/3) into their repressor forms (GliR), which then translocate to the nucleus to inhibit the transcription of Hh target genes.
In the "On" State (Presence of Hedgehog Ligand): When a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) binds to PTCH, the inhibitory effect of PTCH on SMO is relieved.[3][4] SMO then translocates into the primary cilium and becomes active. This leads to the dissociation of the SUFU-Gli complex, preventing Gli protein cleavage. The full-length activator forms of Gli (GliA) accumulate, translocate to the nucleus, and activate the transcription of Hh target genes, including GLI1 and PTCH1 (which acts as a negative feedback regulator).[5][6]
This compound's Core Mechanism of Action
This compound, a purine derivative, functions as a potent and specific small molecule agonist of the Hh pathway.[5] Crucially, its mechanism bypasses the canonical ligand-receptor interaction.
Direct Activation of Smoothened: Research has conclusively demonstrated that this compound directly targets Smoothened.[1][2][7] Unlike the natural Hedgehog ligand which acts on PTCH, this compound binds directly to SMO, likely within its seven-transmembrane domain—a site also targeted by other synthetic modulators like SAG.[3][8][9] This direct binding event induces a conformational change in SMO, mimicking the activated state and initiating the downstream signaling cascade irrespective of PTCH's inhibitory status.[3]
By activating SMO, this compound triggers the full downstream Hh signaling cascade, leading to:
-
The inhibition of Gli protein processing into repressor forms.[10]
-
The stabilization and nuclear translocation of Gli activator proteins (Gli1 and Gli2).[6]
-
The subsequent upregulation of Hh target gene expression, including Gli1, Gli2, and Ptch1.[5][6]
The effects of this compound can be completely blocked by known Hh pathway antagonists that act on SMO, such as cyclopamine, providing further evidence of its specific target engagement.[5][10]
Quantitative Activity Data
The potency of this compound has been quantified across various cell-based assays. The effective concentration for pathway activation and subsequent phenotypic changes typically falls within the sub-micromolar to low micromolar range.
| Parameter | Description | Cell Line | Value | Reference(s) |
| EC50 | Induction of Alkaline Phosphatase (ALP), a marker of osteogenesis. | C3H10T1/2 | ~1 µM | [11][12] |
| EC50 | Induction of Alkaline Phosphatase (ALP). | C3H10T1/2 | 0.8 µM | [11] |
| EC50 | Activation of a Gli-dependent luciferase reporter. | Shh-Light II | 1 µM | [11] |
| EC50 | Activation of the Hh pathway in an osteoblast differentiation assay. | C3H10T1/2 | 500 nM | [10] |
| IC50 | Competition with BODIPY-cyclopamine for binding to SMO. | HEK293T | ~1.5 µM | [11][12] |
Experimental Protocols
Characterizing the activity of Hh pathway modulators like this compound relies on robust and quantifiable in vitro assays. The Gli-dependent luciferase reporter assay is a widely used method to directly measure the transcriptional activity of the pathway.[13][14]
Protocol: Gli-Dependent Dual-Luciferase Reporter Assay
This protocol provides a framework for quantifying Hedgehog pathway activation in response to this compound using NIH-3T3 cells stably expressing a Gli-responsive Firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization.[15]
1. Materials and Reagents:
-
Gli-Luciferase Reporter NIH-3T3 Cell Line (e.g., BPS Bioscience #79302)[16]
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Calf Serum (CS)
-
Penicillin/Streptomycin/Glutamine solution
-
This compound (Stock solution in DMSO)
-
Hh Pathway Antagonist (e.g., Cyclopamine, for control)
-
96-well white, clear-bottom tissue culture plates
-
Dual-Luciferase Reporter Assay System (e.g., Promega #E1910)
-
Luminometer
2. Cell Culture and Plating:
-
Culture the Gli-Luciferase NIH-3T3 cells in DMEM supplemented with 10% Calf Serum and Pen/Strep/Glutamine (Growth Medium).
-
The day before the experiment, seed 25,000 cells per well in a 96-well plate containing 100 µL of Growth Medium.[16]
-
Incubate for 16-24 hours at 37°C in a 5% CO2 incubator, allowing cells to reach confluency. Confluency is critical for optimal Hh signaling response.[16]
3. Compound Treatment:
-
Carefully remove the Growth Medium from the wells. To avoid detaching the confluent cell monolayer, use a multichannel pipette rather than aspiration.[15][16]
-
Prepare serial dilutions of this compound in low-serum medium (e.g., DMEM with 0.5% CS - Assay Medium). Also prepare Assay Medium containing a fixed concentration of an antagonist (e.g., Cyclopamine) for inhibition control wells, and a vehicle control (DMSO).
-
Add 100 µL of the appropriate compound dilution or control solution to each well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 to 30 hours.[16]
4. Cell Lysis and Luciferase Measurement:
-
Equilibrate the plate and luciferase assay reagents to room temperature.
-
Remove the Assay Medium from the wells.
-
Add 20-25 µL of Passive Lysis Buffer to each well and incubate for ~15 minutes on an orbital shaker at room temperature to ensure complete lysis.[15]
-
Following the manufacturer's protocol for the dual-luciferase kit, add the Luciferase Assay Reagent II (LAR II) to measure Firefly luciferase activity.[17]
-
Immediately after, add the Stop & Glo® Reagent to quench the Firefly reaction and simultaneously measure Renilla luciferase activity.[17]
-
Read luminescence on a plate-reading luminometer.
5. Data Analysis:
-
For each well, calculate the ratio of Firefly luciferase activity to Renilla luciferase activity to normalize for cell number and transfection efficiency.
-
Calculate the fold induction by dividing the normalized luciferase activity of the this compound-treated wells by the normalized activity of the vehicle control wells.[16]
-
Plot the fold induction against the log of the this compound concentration to generate a dose-response curve and calculate the EC50 value.
Conclusion
This compound is a well-characterized small molecule activator of the Hedgehog signaling pathway. Its direct, ligand-independent agonism of the Smoothened receptor provides a powerful tool for researchers studying developmental biology, stem cell differentiation, and regenerative medicine.[1][5] The robust and quantifiable cellular responses it elicits, particularly the induction of osteogenesis, make it a valuable compound for both basic research and potential therapeutic development.[6][10] The methodologies outlined herein represent standard approaches for confirming its mechanism of action and quantifying its potency in relevant cellular contexts.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound activates the Hedgehog pathway by targeting Smoothened - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Attenuates Neuro-Inflammation and Synaptic Impairments After Hypoxic-Ischemic Injury in Neonatal Mice via Shh Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces osteogenesis by activation of the hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Modulation of the Hedgehog and Notch Signaling Pathways on Osteoblast Differentiation Induced by Titanium with Nanotopography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The structural basis of Smoothened activation in Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxysterol binding to the extracellular domain of Smoothened in Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. web.stanford.edu [web.stanford.edu]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. assaygenie.com [assaygenie.com]
The Discovery and Synthesis of Purmorphamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Purmorphamine, a 2,6,9-trisubstituted purine derivative, was the first small molecule identified as a potent and specific agonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway. This discovery has provided a powerful chemical tool to dissect the intricacies of Hh signaling and has opened new avenues for therapeutic intervention in diseases where this pathway is dysregulated, including certain cancers and degenerative diseases. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key biological applications of this compound, with a focus on the experimental methodologies and quantitative data that are critical for researchers in the field.
Discovery and Background
This compound was identified through a high-throughput cell-based screening of a combinatorial library of heterocyclic compounds.[1] The initial screen was designed to identify small molecules that could induce osteogenesis in multipotent mesenchymal progenitor cells (C3H10T1/2).[1] Researchers Peter G. Schultz, Sheng Ding, and Xu Wu at The Scripps Research Institute reported in 2002 in the Journal of the American Chemical Society the discovery of this purine derivative with potent osteogenesis-inducing activity.[1] Subsequent studies elucidated that this compound exerts its effects by directly targeting and activating the Smoothened receptor, thus mimicking the action of the endogenous Hedgehog ligands.[1][2]
Mechanism of Action: Activation of the Hedgehog Signaling Pathway
The Hedgehog signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. The canonical pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the transmembrane receptor Patched (PTCH1). This binding relieves the inhibition of PTCH1 on the G protein-coupled receptor-like protein Smoothened (Smo). The activation of Smo leads to a downstream signaling cascade that culminates in the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which then translocate to the nucleus and regulate the expression of target genes involved in cell proliferation, differentiation, and survival.
This compound acts as a direct agonist of Smoothened.[2] It binds to Smo, likely at a site distinct from the endogenous ligand, and induces a conformational change that activates the receptor.[2] This activation occurs independently of the presence of Hedgehog ligands and is not inhibited by PTCH1. The activation of Smo by this compound initiates the downstream signaling cascade, leading to the nuclear translocation of GLI transcription factors and the subsequent expression of Hedgehog target genes.
Figure 1: Hedgehog Signaling Pathway Activation by this compound.
Chemical Synthesis
This compound, with the chemical name 2-(1-Naphthoxy)-6-(4-morpholinoanilino)-9-cyclohexylpurine, is a 2,6,9-trisubstituted purine. While the detailed, step-by-step synthesis protocol from the original discovery publication was not available in the public domain at the time of this writing, the general synthesis of 2,6,9-trisubstituted purines typically follows a convergent approach starting from a di-substituted purine core.
A plausible synthetic route, based on established methods for creating similar purine libraries, would involve the sequential substitution at the C2, C6, and N9 positions of the purine ring. The synthesis would likely start from a commercially available purine derivative, such as 2,6-dichloropurine. The chlorine atoms at the C2 and C6 positions can be sequentially displaced by nucleophiles. For instance, the C6 chlorine can be substituted with an aniline derivative, and the C2 chlorine with an alkoxide. The final step would be the alkylation of the N9 position of the purine ring.
Figure 2: Generalized Synthetic Route for this compound.
Quantitative Data
The biological activity of this compound has been quantified in various cellular assays. The following table summarizes key potency and efficacy values reported in the literature.
| Parameter | Cell Line | Assay Description | Value | Reference(s) |
| IC50 | HEK293T cells overexpressing Smo | Competition binding assay with BODIPY-cyclopamine | ~1.5 µM | [2] |
| EC50 | C3H10T1/2 cells | Alkaline Phosphatase (ALP) expression (osteogenesis) | ~1 µM | [1] |
| EC50 | Shh-LIGHT2 cells (NIH3T3) | Gli-dependent luciferase reporter assay | ~0.5 µM | [3] |
Experimental Protocols
Cell-Based Assay for Hedgehog Pathway Activation (Luciferase Reporter Assay)
This protocol describes a common method to quantify the activation of the Hedgehog pathway in response to this compound using a reporter cell line.
Figure 3: Workflow for a Luciferase-Based Hedgehog Pathway Assay.
Methodology:
-
Cell Culture: Shh-LIGHT2 cells, which are NIH3T3 cells stably transfected with a Gli-dependent firefly luciferase reporter and a constitutively expressed Renilla luciferase control, are cultured in DMEM supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
Plating: Cells are seeded into 96-well plates at a density of 2 x 104 cells per well and allowed to attach overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: The cells are incubated for 30-48 hours to allow for the induction of the luciferase reporter gene.
-
Lysis and Luminescence Measurement: The cells are lysed, and the luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions. Firefly luciferase activity is normalized to the Renilla luciferase activity to control for variations in cell number and transfection efficiency.
-
Data Analysis: The fold induction of luciferase activity is calculated relative to the vehicle control. The EC50 value is determined by fitting the dose-response curve to a four-parameter logistic equation.[3]
Osteogenesis Differentiation Assay
This protocol outlines the procedure to assess the osteogenic potential of this compound in mesenchymal progenitor cells.
Methodology:
-
Cell Culture: C3H10T1/2 cells are maintained in Basal Medium Eagle (BME) supplemented with 10% fetal bovine serum and antibiotics.
-
Plating: Cells are plated in 96-well plates at a density of 5 x 103 cells per well.
-
Treatment: After 24 hours, the medium is replaced with a differentiation medium (BME with 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate) containing different concentrations of this compound or a vehicle control.
-
Incubation and Medium Change: The cells are incubated for 4-7 days, with the medium being changed every 2-3 days.
-
Alkaline Phosphatase (ALP) Staining and Activity Assay:
-
Staining: Cells are fixed with 4% paraformaldehyde and stained for ALP activity using a solution of 0.1 mg/mL naphthol AS-MX phosphate and 0.6 mg/mL Fast Blue BB salt in 0.1 M Tris-HCl (pH 8.5).
-
Activity Assay: Cells are lysed, and the ALP activity in the lysate is measured using a colorimetric assay with p-nitrophenyl phosphate as the substrate. The absorbance is read at 405 nm.[1]
-
-
Data Analysis: ALP activity is normalized to the total protein content in each well. The fold induction of ALP activity is calculated relative to the vehicle control, and the EC50 is determined from the dose-response curve.
Biological Applications and Future Perspectives
The discovery of this compound has had a significant impact on several areas of biomedical research:
-
Stem Cell Differentiation: this compound is widely used to direct the differentiation of pluripotent stem cells into various lineages, including osteoblasts and specific neuronal subtypes.[2] This has been instrumental in developing in vitro models of development and disease.
-
Regenerative Medicine: The osteoinductive properties of this compound have made it a promising candidate for bone tissue engineering and regenerative therapies. Studies have explored its use in promoting bone repair in animal models.
-
Cancer Research: Given the role of aberrant Hedgehog signaling in various cancers (e.g., basal cell carcinoma, medulloblastoma), this compound serves as a critical tool to study the mechanisms of Hh-driven tumorigenesis.
-
Neurodegenerative Diseases: The Hedgehog pathway is also implicated in neuronal survival and repair. This compound is being investigated for its potential neuroprotective effects in models of neurodegenerative diseases.
Future research will likely focus on the development of second-generation Smo agonists with improved pharmacokinetic and pharmacodynamic properties for clinical applications. Furthermore, the use of this compound in combination with other small molecules and growth factors may provide synergistic effects in regenerative medicine and disease treatment.
Conclusion
This compound stands as a landmark discovery in the field of chemical biology, providing the first small-molecule tool to specifically activate the Hedgehog signaling pathway. Its well-characterized mechanism of action and potent biological activities have made it an indispensable reagent for researchers studying a wide range of biological processes. The continued exploration of this compound and its derivatives holds great promise for advancing our understanding of Hedgehog signaling and for the development of novel therapeutic strategies.
References
Purmorphamine: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Purmorphamine is a potent and selective small molecule agonist of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway. This pathway plays a crucial role in embryonic development, tissue regeneration, and adult stem cell maintenance. Dysregulation of the Hh pathway is implicated in various developmental disorders and cancers. This compound's ability to activate this pathway has made it an invaluable tool for studying Hh signaling and a potential therapeutic agent for conditions requiring tissue regeneration, such as osteoporosis and neurodegenerative diseases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and key experimental protocols related to this compound.
Chemical Structure and Properties
This compound is a 2,6,9-trisubstituted purine derivative. Its systematic IUPAC name is 9-cyclohexyl-N-(4-morpholinophenyl)-2-(naphthalen-1-yloxy)-9H-purin-6-amine.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 9-cyclohexyl-N-(4-morpholinophenyl)-2-(naphthalen-1-yloxy)-9H-purin-6-amine | [1][2] |
| CAS Number | 483367-10-8 | [3][4][5] |
| Molecular Formula | C₃₁H₃₂N₆O₂ | [3][5] |
| Molecular Weight | 520.62 g/mol | [1][4][6] |
| Appearance | Off-white to white crystalline solid | [6] |
| Purity | ≥98% (HPLC) | [5][6] |
| Solubility | DMSO: up to 50 mg/mL | [4] |
| DMF: ~20 mg/mL | [7] | |
| Ethanol with sonication: ≥ 1.82 mg/mL | ||
| Water: Sparingly soluble | [7] |
Biological Properties and Mechanism of Action
This compound's primary biological activity is the activation of the Hedgehog signaling pathway through its direct interaction with the Smoothened (SMO) receptor.
Mechanism of Action: The Hedgehog Signaling Pathway
The Hedgehog signaling pathway is a highly conserved signal transduction pathway. In its resting state, the transmembrane receptor Patched (PTCH) inhibits the activity of Smoothened (SMO). The binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to PTCH relieves this inhibition, allowing SMO to transduce the signal downstream. This ultimately leads to the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which then translocate to the nucleus and regulate the expression of target genes involved in cell proliferation, differentiation, and survival.
This compound bypasses the need for a Hedgehog ligand by directly binding to and activating SMO. This makes it a powerful tool for studying the downstream effects of Hh pathway activation, independent of the ligand-receptor interaction at the cell surface.
Quantitative Biological Activity
This compound's potency has been quantified in various in vitro assays.
Table 2: In Vitro Biological Activity of this compound
| Assay | Cell Line | Parameter | Value | Reference(s) |
| Osteoblast Differentiation | C3H10T1/2 | EC₅₀ (Alkaline Phosphatase Expression) | ~1 µM | [4][6] |
| Hedgehog Pathway Activation | Shh-light II cells | EC₅₀ (Luciferase Reporter Assay) | 1 µM | [4] |
| SMO Binding | HEK293T (overexpressing SMO) | IC₅₀ (BODIPY-cyclopamine displacement) | ~1.5 µM | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
In Vitro Osteoblast Differentiation Assay using C3H10T1/2 Cells
This protocol describes the induction of osteoblast differentiation in the murine mesenchymal progenitor cell line C3H10T1/2, followed by the quantification of alkaline phosphatase (ALP) activity, an early marker of osteogenesis.
Materials:
-
C3H10T1/2 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with high glucose
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
Trypsin-EDTA
-
96-well clear-bottom black plates
-
Alkaline Phosphatase Assay Kit (e.g., colorimetric or fluorometric)
-
Cell lysis buffer (compatible with ALP assay)
-
p-Nitrophenyl phosphate (pNPP) or other ALP substrate
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture C3H10T1/2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed the cells into a 96-well plate at a density of 5,000 - 8,000 cells per well.
-
Incubate overnight to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of treatment, dilute the this compound stock solution in culture medium to the desired final concentrations (typically ranging from 0.1 to 10 µM). A final DMSO concentration of ≤0.1% is recommended to avoid solvent toxicity.
-
Remove the old medium from the cells and add the medium containing this compound or vehicle control (medium with the same concentration of DMSO).
-
Incubate the cells for 3 to 5 days. Change the medium with fresh treatment every 2-3 days.
-
-
Alkaline Phosphatase (ALP) Assay:
-
After the incubation period, wash the cells with PBS (Phosphate-Buffered Saline).
-
Lyse the cells by adding a suitable lysis buffer to each well and incubate according to the manufacturer's instructions (e.g., 10-20 minutes at room temperature with gentle shaking).
-
Transfer the cell lysate to a new plate for the ALP assay.
-
Add the ALP substrate solution (e.g., pNPP) to each well.
-
Incubate the plate at 37°C for 15-60 minutes, or until a color change is apparent.
-
Stop the reaction by adding a stop solution if required by the assay kit.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a plate reader.
-
Normalize the ALP activity to the total protein concentration of each well, which can be determined using a BCA or Bradford protein assay.
-
Example of an In Vivo Study: Neuroprotection in a Mouse Model of Parkinson's Disease
This protocol is an example of an in vivo application of this compound and is based on a study investigating its neuroprotective effects. Researchers should adapt this protocol to their specific animal model and research question.
Animal Model:
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model of Parkinson's disease.
Materials:
-
Male C57BL/6 mice
-
This compound
-
Vehicle (e.g., saline with a solubilizing agent like DMSO and Tween 80)
-
MPTP
-
Sterile syringes and needles
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Randomly divide the mice into experimental groups (e.g., Vehicle control, MPTP only, this compound + MPTP).
-
-
This compound Administration:
-
Prepare a sterile solution of this compound in a suitable vehicle.
-
Administer this compound via intraperitoneal (i.p.) injection at a dose of, for example, 10 mg/kg body weight. The timing of administration will depend on the experimental design (e.g., pre-treatment, co-treatment, or post-treatment relative to the insult).
-
-
Induction of Parkinson's Disease Model:
-
Administer MPTP according to the established protocol for inducing dopaminergic neurodegeneration.
-
-
Endpoint Analysis:
-
At the end of the study period, euthanize the animals and collect tissues of interest (e.g., brain).
-
Perform histological analysis (e.g., tyrosine hydroxylase immunohistochemistry to quantify dopaminergic neuron survival in the substantia nigra).
-
Conduct biochemical assays (e.g., ELISA or Western blot for markers of inflammation or apoptosis).
-
Perform behavioral tests to assess motor function.
-
Conclusion
This compound is a well-characterized and widely used small molecule activator of the Hedgehog signaling pathway. Its ability to potently and selectively target the SMO receptor has made it an indispensable tool for researchers investigating the diverse roles of Hh signaling in development and disease. The detailed information and protocols provided in this technical guide are intended to facilitate further research into the therapeutic potential of this compound and the fundamental biology of the Hedgehog pathway.
Disclaimer: This document is intended for research purposes only. The experimental protocols provided are examples and may require optimization for specific applications. Always follow appropriate laboratory safety procedures and animal care guidelines.
References
- 1. Activation of Sonic hedgehog signal by this compound, in a mouse model of Parkinson's disease, protects dopaminergic neurons and attenuates inflammatory response by mediating PI3K/AKt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. Sonic hedgehog signalling pathway: a complex network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 6. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]
- 7. Reactome | Hedgehog pathway [reactome.org]
Purmorphamine: A Deep Dive into its Role in Embryonic Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purmorphamine is a synthetic, cell-permeable small molecule belonging to the purine derivative class. It has emerged as a critical tool in developmental biology and regenerative medicine due to its potent and specific activation of the Hedgehog (Hh) signaling pathway.[1][2] This pathway is fundamentally important, governing a vast array of processes during embryonic development, including cell fate specification, proliferation, and the patterning of various tissues and organs such as the neural tube, skeleton, and limbs.[3][4] By providing a reliable method to manipulate this pathway, this compound allows researchers to dissect the intricate mechanisms of embryonic development and explore its therapeutic potential in tissue regeneration and disease modeling.[1][4]
Core Mechanism of Action: Activation of the Hedgehog Signaling Pathway
The canonical Hedgehog signaling pathway is a crucial regulator of embryonic patterning.[2][3] this compound's primary mechanism of action is the direct activation of Smoothened (Smo), a 7-transmembrane receptor that is a central component of the Hh pathway.[2][4][5]
In the absence of a Hedgehog ligand (like Sonic Hedgehog, Shh), the receptor Patched (Ptch) tonically inhibits Smo, preventing downstream signaling.[5] When Shh binds to Ptch, this inhibition is relieved, allowing Smo to become active and initiate a signaling cascade that culminates in the activation of the Gli family of transcription factors (Gli1, Gli2, Gli3).[4][5] These transcription factors then translocate to the nucleus to regulate the expression of Hh target genes.[4][6]
This compound bypasses the need for the Shh ligand by binding directly to the Smoothened receptor, effectively activating the pathway.[2][5] This direct agonism makes it a powerful tool for inducing Hh signaling in a controlled manner. Its effects can be blocked by Hh signaling antagonists like cyclopamine, which also targets Smoothened.[1][7]
Role in Cellular Differentiation and Embryonic Development
This compound's ability to activate the Hedgehog pathway makes it a potent inducer of differentiation for various cell lineages critical during embryogenesis.
Osteogenesis
One of the most well-documented effects of this compound is the induction of osteogenesis.[1] It selectively promotes the differentiation of multipotent mesenchymal progenitor cells into osteoblasts.[1][8] This is achieved through the activation of Hh target genes, which in turn leads to the expression of osteoblast-specific markers like Alkaline Phosphatase (ALP).[8] In contrast to Bone Morphogenetic Protein-4 (BMP-4), another inducer of osteogenesis, this compound's effects are mediated entirely through the Hedgehog pathway.[1]
Neurogenesis
The Hedgehog pathway is essential for the proper development of the central nervous system, particularly in patterning the ventral neural tube. This compound is widely used to mimic this developmental process in vitro. It effectively promotes the differentiation of human pluripotent stem cells (hPSCs) into ventral spinal progenitors and motor neurons.[9] Furthermore, it has been shown to increase the differentiation of human striatal neural stem cells into medium-sized spiny neurons, the cell type progressively lost in Huntington's disease.[7][10] This is often associated with a significant upregulation of the Hh target gene GLI1.[7][10]
Other Developmental Roles
-
Adipogenesis Inhibition: this compound has been shown to inhibit the differentiation and maturation of adipocytes from human mesenchymal cells.[9]
-
Early Embryonic Development: Studies in ovine embryos suggest that the Hedgehog signaling pathway is active even before embryonic genome activation, as this compound treatment alters the mRNA expression of downstream molecules like Ptch1, Smo, and Gli1 in two-cell embryos.[11][12]
-
Cardiogenesis: While the direct role of this compound in cardiogenesis is less extensively documented in the provided results, the Hedgehog pathway is known to be involved in heart development.[13][14]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound as reported in various studies.
| Parameter | Value | Cell Line/System | Assay |
| EC50 | ~1 µM | C3H10T1/2 cells | Alkaline Phosphatase (ALP) expression for osteogenesis.[8] |
| EC50 | 1 µM | Shh Light2 cells | Luciferase reporter gene assay for Shh pathway activation.[8] |
| IC50 | ~1.5 µM | HEK293T cells | Competition binding assay with BODIPY-cyclopamine against Smoothened.[8] |
| Treatment | Effect on Cell Differentiation | Cell Type |
| 1 µM this compound | 3-fold increase in neuronal differentiation.[10] | Human striatal NSC line (STROC05).[10] |
| 1 µM this compound | Increased neuronal differentiation from 20% to 30% within 7 days (synergistic with cell density).[10] | Human striatal NSC line (STROC05).[10] |
| 1 µM this compound (21 days) | Tripled the number of DARPP-32 positive cells (to 7%).[7][10] | Human striatal NSC line (STROC05).[7][10] |
| 0.5 µM this compound | Induced expression of retinal progenitor marker Pax6 in 42.05% of cells.[15] | Müller glial cells.[15] |
| 0.5 µM this compound | Induced expression of neurogenic gene Sox2 in 36.08% of cells.[15] | Müller glial cells.[15] |
| 0.5 µM this compound | Induced expression of neural precursor marker nestin in 62.44% of cells.[15] | Müller glial cells.[15] |
| Treatment | Effect on Gene Expression in Ovine Embryos |
| 250 ng/mL this compound | Smo, Ptch1, and Hdac3 expression reduced; Hdac1 expression increased.[11][12] |
| 500 ng/mL this compound | Gli1 and Smo transcripts increased; Ptch1, Hdac2, and Hdac3 transcripts decreased.[11][12] |
Experimental Protocols
General Protocol for Induction of Osteogenesis in C3H10T1/2 Cells
-
Cell Plating: C3H10T1/2 mesenchymal progenitor cells are plated in 384-well plates at a density of 2,500 cells/well in 100 µL of growth medium.[8]
-
Incubation: Cells are incubated overnight at 37°C with 5% CO₂ to allow for attachment.[8]
-
Treatment: A stock solution of this compound in DMSO is added to the wells to achieve a final concentration, typically ranging from 1 µM to 5 µM.[8]
-
Differentiation: The cells are incubated for a period of 6 days to allow for osteoblast differentiation.[8]
-
Analysis: Osteogenesis is assessed by measuring the activity of alkaline phosphatase (ALP), a key osteoblast marker, using an immunofluorescence assay.[8]
General Protocol for Neuronal Differentiation of Human Pluripotent Stem Cells (hPSCs)
-
Neural Induction: hPSCs are induced to form neuroepithelial cells, which subsequently form neural tube-like rosettes. This is often done in the absence of morphogens for the first two weeks.[9]
-
Ventral Patterning: The neuroepithelial cells are then specified to become motor neuron progenitors. This is achieved by treating the cells with Retinoic Acid (RA) and this compound (as a substitute for Sonic Hedgehog) for the next two weeks.[9][16] A combination of 0.5 µM this compound and 1 µM XAV-939 (a Wnt pathway inhibitor) has been found effective for inducing a ventral telencephalic phenotype.[17]
-
Maturation: The progenitor cells are allowed to further differentiate and mature into post-mitotic, functional neurons over subsequent weeks.[9]
-
Analysis: Differentiation is confirmed by assessing the expression of specific neuronal markers such as HB9 and ISL1 for motor neurons, or DARPP-32 for striatal neurons, using techniques like immunocytochemistry and RT-PCR.[7][16]
Conclusion
This compound is an invaluable small molecule for studying the multifaceted roles of Hedgehog signaling in embryonic development. Its ability to directly and potently activate Smoothened provides a clean and controllable method for inducing the pathway, bypassing the complexities of using the native Shh ligand.[2][5] This has led to significant advancements in understanding and directing cell differentiation for osteogenic and neurogenic lineages in vitro.[1][9] For researchers in developmental biology and professionals in drug development, this compound remains a cornerstone tool for investigating developmental processes, modeling diseases, and pioneering new regenerative therapies.
References
- 1. This compound induces osteogenesis by activation of the hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound activates the Hedgehog pathway by targeting Smoothened - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Document: this compound activates the Hedgehog pathway by targeting Smoothened. (CHEMBL1221175) - ChEMBL [ebi.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Activation of Sonic hedgehog signal by this compound, in a mouse model of Parkinson's disease, protects dopaminergic neurons and attenuates inflammatory response by mediating PI3K/AKt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound increases DARPP-32 differentiation in human striatal neural stem cells through the Hedgehog pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. stemcell.com [stemcell.com]
- 10. researchgate.net [researchgate.net]
- 11. aab.copernicus.org [aab.copernicus.org]
- 12. AAB - Effect of this compound on the mRNA expression of Sonic Hedgehog signaling downstream molecules in ovine embryo [aab.copernicus.org]
- 13. Post-Transcriptional Regulation of Molecular Determinants during Cardiogenesis [mdpi.com]
- 14. biorxiv.org [biorxiv.org]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. In Vitro Differentiation of Neural-Like Cells from Human Embryonic Stem Cells by A Combination of Dorsomorphin, XAV939, and A8301 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Ventral Telencephalic Patterning Protocols for Induced Pluripotent Stem Cells [frontiersin.org]
Activating the Hedgehog Signaling Pathway: A Technical Guide to Small Molecule Agonists
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is implicated in the pathogenesis of various cancers, making it a key target for therapeutic intervention. Conversely, controlled activation of the Hh pathway holds promise for regenerative medicine. This technical guide provides an in-depth overview of the activation of the Hedgehog signaling pathway by small molecules, with a focus on the well-characterized agonists SAG and Purmorphamine. It details the underlying molecular mechanisms, presents quantitative data for key compounds, and offers comprehensive experimental protocols for studying pathway activation.
The Hedgehog Signaling Pathway: A Molecular Overview
The Hedgehog signaling cascade is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the 12-pass transmembrane receptor Patched (PTCH1).[1][2][3][4] In the absence of a ligand, PTCH1 actively inhibits the 7-pass transmembrane protein Smoothened (SMO).[1][2][3][4][5] This inhibition is relieved upon Hh binding to PTCH1, leading to the accumulation of SMO in the primary cilium, a microtubule-based organelle that serves as a signaling hub.[3][6][7]
Activated SMO initiates a downstream signaling cascade that ultimately converges on the GLI family of zinc-finger transcription factors (GLI1, GLI2, and GLI3).[3][7] In the "off" state, full-length GLI proteins are sequestered in the cytoplasm by a protein complex including Suppressor of Fused (SUFU) and are targeted for proteolytic processing into repressor forms (GliR).[3][7] Upon pathway activation, this processing is inhibited, and full-length GLI proteins are converted into transcriptional activators (GliA). These activators then translocate to the nucleus to induce the expression of Hh target genes, such as PTCH1 and GLI1, which are involved in cell fate determination, proliferation, and survival.[1][3][7]
Small molecule activators of the Hh pathway have been identified that bypass the need for the Hh ligand by directly targeting and activating SMO.[1][2][8] This direct modulation of SMO provides a powerful tool for studying the pathway and for potential therapeutic applications.
Key Small Molecule Activators of the Hedgehog Pathway
Several small molecules have been identified as potent activators of the Hedgehog pathway, primarily through their direct interaction with SMO.
SAG (Smoothened Agonist)
SAG is a chlorobenzothiophene-containing compound that acts as a potent agonist of SMO.[2][9][10] It binds directly to the heptahelical bundle of SMO, stabilizing an active conformation and leading to downstream pathway activation.[2][10] SAG has been shown to counteract the inhibitory effect of SMO antagonists like cyclopamine.[10][11]
This compound
This compound is a purine derivative that also directly targets and activates SMO.[8][12] It has been shown to induce osteoblast differentiation and activate the Hh pathway in a variety of cell types.[8][12][13]
Quantitative Data for Small Molecule Activators
The potency of small molecule activators is typically quantified by their half-maximal effective concentration (EC50) in cell-based reporter assays and their binding affinity (Kd or Ki) to SMO.
| Compound | Target | Assay | Cell Line | EC50 | Kd | Ki | Reference(s) |
| SAG | SMO | Luciferase Reporter | Shh-LIGHT2 | 3 nM | 59 nM | - | [2][9][10][11] |
| Hh-Ag 1.1 | SMO | Luciferase Reporter | - | ~3 µM | - | 96 nM | [1] |
| This compound | SMO | Osteoblast Differentiation | C3H10T1/2 | ~1 µM | - | - | [8][12] |
Experimental Protocols for Assessing Pathway Activation
Several robust methods are available to quantify the activation of the Hedgehog signaling pathway in response to small molecule treatment.
GLI-Luciferase Reporter Assay
This is a widely used cell-based assay to measure the transcriptional activity of GLI proteins.[14][15] Cells are engineered to stably or transiently express a luciferase reporter gene under the control of a promoter containing multiple GLI binding sites. Pathway activation leads to increased luciferase expression, which can be quantified by measuring luminescence.
-
Cell Culture and Plating:
-
Culture NIH/3T3 cells stably expressing a Gli-dependent firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter (for normalization) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin.[16]
-
Seed 25,000 cells per well in a 96-well white, clear-bottom plate.[17]
-
Incubate for 16-24 hours at 37°C in a 5% CO2 incubator until cells reach confluency.[17] It is critical for the cells to be confluent for optimal pathway response.[16][17]
-
-
Compound Treatment:
-
Carefully remove the growth medium.[17]
-
Prepare serial dilutions of the small molecule agonist in low-serum assay medium (e.g., DMEM with 0.5% FBS).
-
Add the diluted compounds to the cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known agonist like SAG or Shh-conditioned medium).[16]
-
Incubate the plate for 24 to 30 hours at 37°C in a 5% CO2 incubator.[16][17]
-
-
Luciferase Assay:
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for variations in cell number and transfection efficiency.
-
Calculate the fold induction of luciferase activity relative to the vehicle-treated control cells.[17]
-
Plot the fold induction against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Quantitative PCR (qPCR) for Hh Target Gene Expression
Activation of the Hh pathway leads to the upregulation of target genes such as GLI1 and PTCH1.[1] qPCR can be used to quantify the changes in mRNA levels of these genes upon treatment with small molecule activators.
-
Cell Culture and Treatment:
-
Plate cells (e.g., C3H10T1/2 or NIH/3T3) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of the small molecule agonist for a specified period (e.g., 18-24 hours).[1]
-
-
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from the cells using a standard method such as TRIzol reagent or a column-based kit.[18]
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
Synthesize first-strand cDNA from the total RNA using a reverse transcription kit with oligo(dT) or random primers.[18]
-
-
qPCR:
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes.
-
Calculate the relative change in gene expression using the ΔΔCt method.[20]
-
Normalize the expression of the target gene to the reference gene.
-
Calculate the fold change in expression relative to the vehicle-treated control.
-
Conclusion
Small molecule activators of the Hedgehog signaling pathway are invaluable tools for both basic research and drug development. By directly targeting SMO, compounds like SAG and this compound provide a means to modulate this critical pathway with high temporal and dose-dependent control. The experimental protocols detailed in this guide offer robust and quantitative methods for characterizing the activity of novel Hh pathway agonists, facilitating the discovery and development of new therapeutic agents for regenerative medicine and the study of developmental biology and oncology.
References
- 1. Small-molecule modulators of Hedgehog signaling: identification and characterization of Smoothened agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Small-molecule Articles | Smolecule [smolecule.com]
- 4. pnas.org [pnas.org]
- 5. Targeting the Hedgehog Signaling Pathway with Small Molecules: Ingenta Connect [ingentaconnect.com]
- 6. pnas.org [pnas.org]
- 7. Hedgehog signaling pathway: a novel model and molecular mechanisms of signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound activates the Hedgehog pathway by targeting Smoothened - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. stemcell.com [stemcell.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound induces osteogenesis by activation of the hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. stemcell.com [stemcell.com]
- 14. researchgate.net [researchgate.net]
- 15. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. web.stanford.edu [web.stanford.edu]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. stackscientific.nd.edu [stackscientific.nd.edu]
- 19. Regulation and Role of GLI1 in Cutaneous Squamous Cell Carcinoma Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol for qPCR analysis that corrects for cDNA amplification efficiency - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Purmorphamine for Motor Neuron Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purmorphamine, a small molecule agonist of the Smoothened (SMO) receptor, is a potent activator of the Sonic Hedgehog (SHH) signaling pathway. This pathway is crucial for the development of the central nervous system, particularly in the specification and differentiation of motor neurons. In vitro, this compound can replace the function of the SHH protein, offering a more stable and cost-effective method for directing the differentiation of pluripotent stem cells (PSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), as well as neural stem cells (NSCs), into motor neurons. These application notes provide detailed protocols and quantitative data on the use of this compound for motor neuron differentiation.
Mechanism of Action: Sonic Hedgehog Pathway Activation
This compound bypasses the need for the SHH ligand by directly binding to and activating the SMO receptor.[1] This initiates a downstream signaling cascade that leads to the activation of GLI transcription factors, which in turn regulate the expression of genes essential for ventral neural patterning and motor neuron specification. The inhibitory effect of Patched-1 (PTCH1) on SMO is relieved, allowing for the propagation of the signal.
Caption: this compound activates the Hedgehog pathway by targeting Smoothened.
Quantitative Data Summary
The following tables summarize key quantitative data from various protocols for motor neuron differentiation using this compound.
Table 1: this compound Concentration and Treatment Duration
| Cell Type | This compound Concentration | Treatment Duration | Reference |
| Human Pluripotent Stem Cells (hPSCs) | 0.5 - 1.5 µM | 2 weeks | [2] |
| Human Embryonic Stem Cells (hESCs) | 1 µM (Stage 3 & 4), 0.2 µM (Stage 5) | 2 days (Stage 3), 6 days (Stage 4), 6 days (Stage 5) | [3] |
| Human Striatal Neural Stem Cells (STROC05) | 1 µM | 7 - 21 days | [4][5] |
| Wharton's Jelly Mesenchymal Stem Cells (WJ-MSCs) | Not specified | 15 days | [6][7] |
| Human iPSCs | 0.5 µM | 15 days (from day 5) | [8] |
Table 2: Efficiency of Motor Neuron Differentiation with this compound
| Starting Cell Type | Key Markers | Differentiation Efficiency | Reference |
| Human Embryonic Stem Cells (hESCs) | HB9, ISL1 | 39% | [3] |
| Human Striatal Neural Stem Cells (STROC05) | DARPP-32 | 7% (tripled compared to control) | [4][5] |
| Human iPSCs | Not specified | 50% motor neuron yield | [9] |
Experimental Protocols
Protocol 1: Differentiation of Motor Neurons from Human Pluripotent Stem Cells (hPSCs)
This protocol is adapted from a feeder-free, adherent culture system.[2][10]
Materials:
-
hPSCs (e.g., hESCs or iPSCs)
-
DMEM/F12 medium
-
N2 supplement
-
MEM Non-Essential Amino Acids Solution
-
Heparin
-
Retinoic Acid (RA)
-
This compound
-
Brain-Derived Neurotrophic Factor (BDNF)
-
Glial-Derived Neurotrophic Factor (GDNF)
-
Insulin-like Growth Factor 1 (IGF-1)
-
cAMP
-
Ascorbic Acid
-
Laminin
-
Poly-L-ornithine (PLO)
Procedure:
-
Neural Induction (2 weeks):
-
Culture hPSCs to form neuroepithelial (NE) cells, which will form neural tube-like rosettes.
-
-
Motor Neuron Progenitor Specification (2 weeks):
-
Culture the NE cells in the presence of Retinoic Acid (RA) and 1 µM this compound to specify OLIG2-expressing motor neuron progenitors.[2]
-
-
Post-mitotic Motor Neuron Generation (1 week):
-
Culture the progenitor cells on a substrate coated with laminin and PLO.
-
Use a neural differentiation medium containing neurotrophic factors (BDNF, GDNF, IGF-1), cAMP, and ascorbic acid.[2]
-
Reduce the concentration of this compound and RA.
-
-
Maturation (3-5 weeks):
Caption: Workflow for motor neuron differentiation from hPSCs using this compound.
Protocol 2: Differentiation of Motor Neuron-like Cells from Human Embryonic Stem Cells (hESCs)
This protocol utilizes a combination of small molecules to direct differentiation.[3]
Materials:
-
hESCs
-
DMEM/F12 medium
-
KOSR (KnockOut Serum Replacement)
-
N2 supplement
-
B27 supplement
-
bFGF (basic Fibroblast Growth Factor)
-
Retinoic Acid (RA)
-
Dorsomorphin
-
A8301
-
XAV939
-
This compound
-
Ascorbic Acid
-
Laminin
-
Poly-L-ornithine (PLO)
Procedure:
-
Neural Ectoderm Induction (4 days):
-
Culture hESCs in a medium containing DMEM/F12, 5% KOSR, 2% N2, 10 ng/mL bFGF, 2 µM RA, 2.5 µM dorsomorphin, 2 µM A8301, and 0.1 µM XAV939.
-
-
Neural Progenitor Expansion (14 days):
-
Remove all small molecules except RA and add 25 ng/mL bFGF.
-
-
Neural Tube-like Structure Formation (2 days):
-
Culture the structures in suspension with 2 µM RA and 1 µM this compound.
-
-
Motor Neuron Differentiation (6 days):
-
Plate the neural tube-like structures on laminin/PLO-coated plates.
-
Culture in a neurobasal medium supplemented with 1% N2, 2% B27, 2.5% KOSR, 200 µM ascorbic acid, 2 µM RA, and 1 µM this compound.[3]
-
-
Maturation (6 days):
-
Continue culturing in the same medium but with a reduced this compound concentration of 0.2 µM.[3]
-
Caption: Step-wise differentiation of hESCs to motor neurons.
Concluding Remarks
This compound is a valuable tool for the directed differentiation of motor neurons from various stem cell sources. Its ability to robustly activate the Sonic Hedgehog pathway provides a reliable and reproducible method for generating motor neurons for disease modeling, drug screening, and potential therapeutic applications. The protocols and data presented here offer a comprehensive guide for researchers and professionals in the field. Further optimization may be required depending on the specific cell line and experimental goals.
References
- 1. researchgate.net [researchgate.net]
- 2. Differentiation of spinal motor neurons from pluripotent human stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Differentiation of Neural-Like Cells from Human Embryonic Stem Cells by A Combination of Dorsomorphin, XAV939, and A8301 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound increases DARPP-32 differentiation in human striatal neural stem cells through the Hedgehog pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound increases DARPP-32 differentiation in human striatal neural stem cells through the Hedgehog pathway. | Semantic Scholar [semanticscholar.org]
- 6. This compound as a Shh Signaling Activator Small Molecule Promotes Motor Neuron Differentiation of Mesenchymal Stem Cells Cultured on Nanofibrous PCL Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Ventral Telencephalic Patterning Protocols for Induced Pluripotent Stem Cells [frontiersin.org]
- 9. jneurosci.org [jneurosci.org]
- 10. Differentiation of spinal motor neurons from pluripotent human stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Purmorphamine in Generating Dopaminagric Neurons from iPSCs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Purmorphamine, a potent Smoothened (SMO) agonist, for the efficient differentiation of human induced pluripotent stem cells (hiPSCs) into dopaminergic (DA) neurons. This document is intended for researchers in neurobiology, regenerative medicine, and drug development.
Introduction
The generation of dopaminergic neurons from iPSCs is a critical tool for studying Parkinson's disease, developing novel therapeutics, and for potential cell replacement therapies. This compound activates the Sonic hedgehog (Shh) signaling pathway, a crucial pathway in the development of the central nervous system, by directly binding to and activating the SMO receptor.[1][2] This small molecule has been demonstrated to be effective in directing the differentiation of iPSCs towards a ventral midbrain fate and promoting the generation of DA neurons.[3][4]
Signaling Pathway
This compound acts as a potent activator of the Sonic hedgehog (Shh) signaling pathway.[1][2][5][6][7][8][9][10][11] By binding to the Smoothened (SMO) receptor, it initiates a signaling cascade that leads to the activation and nuclear translocation of GLI transcription factors.[8] This pathway is essential for the proper specification and differentiation of ventral midbrain progenitor cells into dopaminergic neurons.
References
- 1. stemcell.com [stemcell.com]
- 2. mdpi.com [mdpi.com]
- 3. A Comprehensive Analysis of Protocols for Deriving Dopaminergic Neurons from Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound increases DARPP-32 differentiation in human striatal neural stem cells through the Hedgehog pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Activation of Sonic hedgehog signal by this compound, in a mouse model of Parkinson's disease, protects dopaminergic neurons and attenuates inflammatory response by mediating PI3K/AKt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a Smo-Shh/Gli Activator, Promotes Sonic Hedgehog-Mediated Neurogenesis and Restores Behavioural and Neurochemical Deficits in Experimental Model of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Enhancing Neural Differentiation with Purmorphamine and CHIR99021
References
- 1. stemcell.com [stemcell.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemical transdifferentiation of somatic cells to neural cells: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differentiation of spinal motor neurons from pluripotent human stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. stemcell.com [stemcell.com]
- 7. agscientific.com [agscientific.com]
- 8. reprocell.com [reprocell.com]
- 9. A protocol for the differentiation of human embryonic stem cells into midbrain dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Ventral Telencephalic Patterning Protocols for Induced Pluripotent Stem Cells [frontiersin.org]
- 11. Frontiers | Pharmacological Manipulation of Wnt/β-Catenin Signaling Pathway in Human Neural Precursor Cells Alters Their Differentiation Potential and Neuronal Yield [frontiersin.org]
- 12. Pharmacological Manipulation of Wnt/β-Catenin Signaling Pathway in Human Neural Precursor Cells Alters Their Differentiation Potential and Neuronal Yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound increases DARPP-32 differentiation in human striatal neural stem cells through the Hedgehog pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound increases DARPP-32 differentiation in human striatal neural stem cells through the Hedgehog pathway. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Generation of Active Neurons from Mouse Embryonic Stem Cells Using Retinoic Acid and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro Differentiation of Neural-Like Cells from Human Embryonic Stem Cells by A Combination of Dorsomorphin, XAV939, and A8301 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. GSK3ß inhibitor CHIR 99021 modulates cerebral organoid development through dose-dependent regulation of apoptosis, proliferation, differentiation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Osteoblast Differentiation Induced by Purmorphamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purmorphamine is a small molecule agonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] Activation of this pathway is crucial for embryonic development and tissue regeneration, including the differentiation of mesenchymal stem cells (MSCs) into osteoblasts.[1][3] These application notes provide a comprehensive guide to utilizing this compound for inducing osteoblast differentiation, detailing optimal concentrations, experimental protocols, and the underlying signaling mechanism.
Mechanism of Action: The Hedgehog Signaling Pathway
This compound mimics the action of Hedgehog ligands by directly binding to and activating the Smoothened (Smo) receptor.[4] In the absence of an agonist, the Patched (PTCH1) receptor inhibits Smo. Upon this compound binding, this inhibition is relieved, allowing Smo to activate the GLI family of transcription factors (GLI1 and GLI2).[1][5] Activated GLI proteins translocate to the nucleus and induce the transcription of target genes essential for osteogenesis, including Runt-related transcription factor 2 (RUNX2) and Bone Morphogenetic Proteins (BMPs).[1][5][6] RUNX2 is a master regulator of osteoblast differentiation, driving the expression of key bone matrix proteins.
References
- 1. 4.6. RNA Isolation and cDNA Synthesis [bio-protocol.org]
- 2. Identifying the best reference gene for RT-qPCR analyses of the three-dimensional osteogenic differentiation of human induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNA isolation and reverse transcription [abcam.com]
- 4. pubcompare.ai [pubcompare.ai]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Total RNA extraction, cDNA synthesis, and qPCR [protocols.io]
Application Notes and Protocols for Endoderm Induction: Investigating the Combination of Purmorphamine and SB431542
For Researchers, Scientists, and Drug Development Professionals
Introduction
The directed differentiation of pluripotent stem cells (PSCs) into definitive endoderm (DE) is a critical first step for generating clinically relevant cell types such as hepatocytes, pancreatic beta cells, and lung epithelium. This process is orchestrated by a complex interplay of signaling pathways. Standard protocols for DE induction typically involve the activation of the Nodal/Activin A signaling pathway, a member of the Transforming Growth Factor-β (TGF-β) superfamily, often in combination with the activation of the Wnt pathway.
This document explores the roles of two small molecules, Purmorphamine and SB431542 , in the context of endoderm differentiation. This compound is a potent agonist of the Hedgehog signaling pathway, acting on Smoothened (SMO). SB431542 is a selective inhibitor of the TGF-β type I receptors ALK4, ALK5, and ALK7, thereby blocking signaling by Activin, Nodal, and TGF-β. While the combination of these two molecules is not a standard protocol for the initial induction of definitive endoderm, understanding their individual pathway modulation is crucial for researchers looking to refine differentiation protocols, particularly for the subsequent patterning and specification of endodermal lineages.
These application notes provide an overview of the relevant signaling pathways, a summary of typical small molecule concentrations used in PSC differentiation, and a detailed, experimental protocol to investigate the sequential effects of TGF-β inhibition and Hedgehog activation on endoderm patterning.
Signaling Pathways in Endoderm Specification
TGF-β/Activin/Nodal Signaling
The TGF-β superfamily, particularly Activin A and Nodal signaling, is indispensable for the formation of the primitive streak and the subsequent specification of definitive endoderm from pluripotent stem cells. This signaling cascade involves the phosphorylation of SMAD2/3, which then translocates to the nucleus to regulate the expression of key endodermal transcription factors like SOX17 and FOXA2. Inhibition of this pathway with molecules like SB431542 can prevent endoderm formation and is often used to direct PSCs towards other lineages such as neuroectoderm. However, temporal inhibition of this pathway after initial endoderm induction can play a role in the patterning of the anterior foregut endoderm.
Hedgehog Signaling
The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development, including the patterning of the gut tube which is derived from the definitive endoderm. The binding of a Hedgehog ligand (like Sonic Hedgehog, SHH) to its receptor Patched (PTCH1) alleviates the inhibition of Smoothened (SMO). Activated SMO then initiates a signaling cascade that leads to the activation and nuclear translocation of GLI transcription factors, which regulate the expression of Hh target genes. This compound is a small molecule that directly activates SMO, thereby mimicking the effect of Hh ligands. While critical for later endoderm patterning (e.g., pancreas development), constitutive activation of the Hh pathway during the initial phase of DE induction is generally not performed in standard protocols.
Data Presentation: Small Molecule Concentrations
The following table summarizes the working concentrations of this compound and SB431542 as reported in various pluripotent stem cell differentiation protocols. These concentrations can serve as a starting point for experimental optimization.
| Small Molecule | Pathway | Target | Typical Working Concentration | Solubility |
| This compound | Hedgehog | Smoothened (SMO) | 0.5 - 2 µM | DMSO |
| SB431542 | TGF-β/Activin/Nodal | ALK4/5/7 | 10 µM | DMSO |
Experimental Protocols
This section provides a detailed, multi-stage protocol designed to first induce definitive endoderm using a standard, well-established method, and then to investigate the effects of sequential treatment with SB431542 and this compound on the subsequent patterning of the resulting endodermal cells.
Note: This protocol is intended for experimental investigation and will likely require optimization depending on the specific pluripotent stem cell line used.
Workflow for Endoderm Induction and Patterning Investigation
Materials and Reagents
-
Human pluripotent stem cells (hPSCs)
-
Feeder-free maintenance medium for hPSCs (e.g., mTeSR™1 or E8™)
-
Matrigel® or Vitronectin-coated culture plates
-
DMEM/F12 basal medium
-
B-27™ Supplement (minus vitamin A)
-
N-2 Supplement
-
L-Glutamine
-
Penicillin-Streptomycin
-
Bovine Serum Albumin (BSA)
-
Activin A (recombinant human)
-
CHIR99021
-
This compound
-
SB431542
-
ROCK inhibitor (e.g., Y-27632)
-
Cell dissociation reagent (e.g., Accutase® or TrypLE™)
-
Reagents for analysis (qPCR primers, antibodies for immunocytochemistry/flow cytometry)
Protocol Steps
Phase 1: Maintenance of Pluripotent Stem Cells (Day -2 to 0)
-
Culture hPSCs in a feeder-free maintenance medium on Matrigel® or Vitronectin-coated plates.
-
Passage cells as single cells or small aggregates when they reach 70-80% confluency.
-
On Day 0, seed hPSCs at a high density (e.g., 1-2 x 10^5 cells/cm²) in maintenance medium supplemented with a ROCK inhibitor (e.g., 10 µM Y-27632) to enhance survival.
Phase 2: Definitive Endoderm Induction (Day 1 to 3)
-
Day 1: Approximately 24 hours after seeding, when cells have formed a monolayer, replace the medium with DE Induction Medium 1.
-
DE Induction Medium 1: RPMI 1640 medium supplemented with 0.5% B-27™ Supplement, 100 ng/mL Activin A, and 3 µM CHIR99021.
-
-
Day 2: Replace with fresh DE Induction Medium 1.
-
Day 3: Replace the medium with DE Induction Medium 2.
-
DE Induction Medium 2: RPMI 1640 medium supplemented with 2% B-27™ Supplement and 100 ng/mL Activin A.
-
Phase 3: Experimental Patterning with this compound and SB431542 (Day 4 to 7)
On Day 4, the cells should have adopted a definitive endoderm morphology. At this stage, divide the cultures into the following experimental groups:
-
Group A (Control): Culture in Basal Medium (RPMI 1640 + 2% B-27™ Supplement).
-
Group B (SB431542): Culture in Basal Medium supplemented with 10 µM SB431542.
-
Group C (this compound): Culture in Basal Medium supplemented with 1 µM this compound.
-
Group D (Sequential Treatment):
-
Day 4-5: Culture in Basal Medium with 10 µM SB431542.
-
Day 6-7: Culture in Basal Medium with 1 µM this compound.
-
Change the respective media daily for each group.
Phase 4: Analysis (Day 8)
On Day 8, harvest the cells for analysis to assess the expression of key markers for definitive endoderm and its derivatives.
-
Quantitative PCR (qPCR): Analyze the expression of genes such as SOX17, FOXA2 (definitive endoderm), PDX1 (pancreatic progenitor), AFP (hepatic progenitor), and CDX2 (intestinal progenitor).
-
Immunocytochemistry (ICC): Stain for proteins such as SOX17, FOXA2, and lineage-specific markers to visualize differentiation and cell morphology.
-
Flow Cytometry: Quantify the percentage of cells expressing cell surface markers for definitive endoderm (e.g., CXCR4) and subsequent lineages.
Expected Outcomes and Interpretation
This experimental protocol will allow researchers to dissect the specific roles of TGF-β inhibition and Hedgehog activation in the patterning of definitive endoderm.
-
The Control group will provide a baseline for spontaneous differentiation from the DE stage.
-
The SB431542 group is expected to show an altered endoderm phenotype, potentially favoring anterior foregut fates by inhibiting posteriorizing signals.
-
The This compound group will reveal the effect of Hedgehog pathway activation on endoderm maturation, which may promote the expression of markers associated with posterior gut tube derivatives like the pancreas.
-
The Sequential Treatment group will test the hypothesis that an initial inhibition of TGF-β signaling (promoting an anterior fate) followed by Hedgehog activation can steer differentiation towards specific foregut-derived lineages.
By systematically evaluating these conditions, researchers can gain valuable insights into the signaling logic that governs endoderm specification and develop more refined, multi-step differentiation protocols for generating specific endodermal cell types for use in research, drug screening, and regenerative medicine.
Application Notes and Protocols: GMP-grade Purmorphamine for Translational Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of GMP-grade Purmorphamine, a potent small molecule activator of the Hedgehog signaling pathway, in translational research. This document includes detailed protocols for in vitro cell differentiation, quantitative data, and diagrams to facilitate the application of this compound in studies aimed at developing cell-based therapies and regenerative medicine approaches.
Introduction to GMP-grade this compound
This compound is a tri-substituted purine derivative that activates the Hedgehog signaling pathway by directly binding to and activating the Smoothened (SMO) receptor.[1][2][3] The Hedgehog pathway is a critical regulator of embryonic development, tissue regeneration, and stem cell maintenance.[1][3][4] By activating this pathway, this compound can effectively direct the differentiation of various stem and progenitor cells into specific lineages, making it a valuable tool for regenerative medicine and drug discovery.
The use of Good Manufacturing Practice (GMP)-grade this compound is essential for translational research as it ensures the quality, purity, and consistency of the compound, which are critical requirements for studies that may lead to clinical applications.[5][6][7][8][9] GMP guidelines provide a framework for the manufacturing and quality control of pharmaceutical ingredients, ensuring their safety and efficacy for human use.[5][6][7][8][9]
Mechanism of Action: Hedgehog Signaling Pathway
This compound exerts its biological effects by directly targeting the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway.[1][2][3][10] In the absence of a Hedgehog ligand, the Patched (PTCH) receptor inhibits SMO, preventing downstream signal transduction. The binding of this compound to SMO alleviates this inhibition, initiating a signaling cascade that leads to the activation of GLI transcription factors.[11] Activated GLI proteins then translocate to the nucleus and regulate the expression of target genes involved in cell fate decisions, proliferation, and differentiation.[4][11]
Caption: Hedgehog Signaling Pathway Activation by this compound.
Applications in Translational Research
GMP-grade this compound has demonstrated significant potential in various translational research applications, primarily focused on directed differentiation of stem cells for therapeutic purposes.
-
Neurodegenerative Diseases: this compound can be used to generate specific neuronal subtypes for cell replacement therapies in conditions like Huntington's disease and for in vitro disease modeling.[12][13][14]
-
Bone Regeneration: It promotes the differentiation of mesenchymal stem cells into osteoblasts, suggesting its utility in bone repair and tissue engineering applications.[2][4][10][11][15]
-
Spinal Cord Injury: By inducing the differentiation of pluripotent stem cells into motor neurons, this compound could be a key component in developing therapies for spinal cord injuries.[2][16]
Caption: GMP-grade this compound in the Translational Research Pipeline.
Quantitative Data Summary
The following tables summarize quantitative data from various studies utilizing this compound for in vitro cell differentiation.
Table 1: Effective Concentrations of this compound for Differentiation
| Cell Type | Target Lineage | This compound Concentration | Outcome | Reference |
| Human Striatal Neural Stem Cells (STROC05) | DARPP-32+ Neurons | 1 µM | 3-fold increase in neuronal differentiation | [12][13][14] |
| Human Embryonic Stem Cells | Motor Neurons | 1 µM (with Retinoic Acid) | Enhanced motor neuron generation | [16] |
| Multipotent Mesenchymal Progenitor Cells (C3H10T1/2) | Osteoblasts | 1 µM (EC50) | Induction of osteogenesis | [10] |
| Human Induced Pluripotent Stem Cells | Ventral Telencephalic Neurons | 0.5 µM - 1.5 µM | Induction of LGE or MGE identity | [17] |
| Müller Glial Cells | Photoreceptors | 0.5 µM | Promoted transdifferentiation | [18] |
| Ovine Cumulus-Oocyte Complexes | Embryonic Development | 250 - 500 ng/mL | Altered expression of Hedgehog signaling molecules | [19] |
Table 2: Effects of this compound on Gene and Protein Expression
| Cell Type | Treatment | Marker | Change in Expression | Reference |
| Human Striatal Neural Stem Cells | 1 µM this compound | GLI1 | Significant upregulation | [13] |
| Mesenchymal Progenitor Cells | This compound | Gli1, Patched | Upregulation | [4] |
| Osteoblasts on Ti-Nano surface | 2 µM this compound | Runx2, Alp, Opn | Increased gene expression | [11] |
| Osteoblasts on Ti-Nano surface | 2 µM this compound | GLI1, GLI2 | Increased gene expression | [11] |
| Osteoblasts on Ti-Nano surface | 2 µM this compound | GLI3 | Decreased gene expression | [11] |
| Endometrial Stem Cells on scaffold | This compound | Collagen-I, RUNX-2 | Increased expression | [15] |
Experimental Protocols
The following are detailed protocols for the differentiation of stem cells using GMP-grade this compound.
Protocol 1: Osteogenic Differentiation of Mesenchymal Stem Cells (MSCs)
This protocol is adapted from studies on the induction of osteogenesis in multipotent mesenchymal progenitor cells.[4][10]
Materials:
-
GMP-grade this compound (e.g., from a qualified vendor)
-
Mesenchymal Stem Cells (e.g., bone marrow-derived)
-
Basal MSC growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Osteogenic differentiation medium (Basal medium supplemented with 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate, and 100 nM dexamethasone)
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Alkaline Phosphatase (ALP) staining kit
-
96-well and 6-well tissue culture plates
Procedure:
-
Cell Seeding: Plate MSCs in a 96-well plate at a density of 5 x 10³ cells/well or a 6-well plate at 1 x 10⁵ cells/well in basal MSC growth medium. Culture overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
Induction of Differentiation:
-
Prepare a stock solution of GMP-grade this compound in DMSO.
-
The following day, replace the growth medium with osteogenic differentiation medium containing this compound at a final concentration of 1 µM.
-
For the vehicle control, add an equivalent volume of DMSO to the osteogenic differentiation medium.
-
-
Cell Culture and Maintenance: Culture the cells for up to 21 days, replacing the medium with freshly prepared differentiation medium (with or without this compound) every 2-3 days.
-
Assessment of Osteogenesis:
-
Alkaline Phosphatase (ALP) Activity: At day 7, fix the cells with 4% paraformaldehyde and perform ALP staining according to the manufacturer's instructions. Quantify ALP activity using a plate reader.
-
Gene Expression Analysis: At various time points (e.g., day 7, 14, 21), extract total RNA and perform quantitative real-time PCR (qRT-PCR) to analyze the expression of osteogenic markers such as RUNX2, ALP, Collagen I, and Osteocalcin.
-
Mineralization Assay: At day 21, assess calcium deposition by Alizarin Red S staining.
-
Caption: Workflow for Osteogenic Differentiation of MSCs.
Protocol 2: Neuronal Differentiation of Human Pluripotent Stem Cells (hPSCs) to Motor Neurons
This protocol is a generalized procedure based on methodologies for inducing neuronal differentiation.[2][16]
Materials:
-
GMP-grade this compound
-
Human Pluripotent Stem Cells (hESCs or hiPSCs)
-
Neural induction medium (e.g., DMEM/F12, N2 supplement, B27 supplement, non-essential amino acids, Penicillin-Streptomycin)
-
Retinoic Acid (RA)
-
Fibroblast Growth Factor (bFGF)
-
Laminin-coated tissue culture plates
-
Antibodies for immunocytochemistry (e.g., anti-HB9, anti-ISL1, anti-β-III-tubulin)
Procedure:
-
Neural Induction:
-
Culture hPSCs on laminin-coated plates.
-
Initiate neural induction by switching to neural induction medium. For directed differentiation towards motor neurons, include small molecule inhibitors of BMP and TGF-β signaling (e.g., Dorsomorphin, A8301) for the first 5-7 days.
-
-
Ventralization and Caudalization:
-
After the initial neural induction, continue culture in neural induction medium supplemented with 2 µM Retinoic Acid and 1 µM GMP-grade this compound for 7-10 days to specify motor neuron progenitors.
-
-
Maturation:
-
For terminal differentiation, withdraw RA and this compound and culture the cells in neural induction medium, optionally supplemented with neurotrophic factors (e.g., BDNF, GDNF), for an additional 14-21 days.
-
-
Assessment of Differentiation:
-
Morphological Analysis: Observe the emergence of neuronal morphology, such as neurite outgrowth, using phase-contrast microscopy.
-
Immunocytochemistry: Fix the cells and perform immunofluorescence staining for motor neuron-specific markers (HB9, ISL1) and general neuronal markers (β-III-tubulin).
-
Gene Expression Analysis: Perform qRT-PCR to quantify the expression of motor neuron-related genes (HB9, ISL1, ChAT).
-
Importance of GMP-grade Reagents in Translational Research
The transition from preclinical research to clinical applications requires a stringent focus on the quality and safety of all materials used.[8][20][21] The use of GMP-grade this compound offers several advantages:
-
Consistency and Reproducibility: GMP manufacturing ensures minimal batch-to-batch variability, leading to more reliable and reproducible experimental outcomes.[8]
-
Purity and Safety: Rigorous quality control testing minimizes the presence of impurities that could affect cellular responses or pose a safety risk in future clinical applications.[6][7]
-
Regulatory Compliance: The use of GMP-grade reagents is a critical step in meeting the regulatory requirements for Investigational New Drug (IND) applications and subsequent clinical trials.[7][21]
-
Traceability: GMP guidelines mandate comprehensive documentation, ensuring full traceability of the raw materials and manufacturing process.[8]
By utilizing GMP-grade this compound, researchers can build a solid foundation for their translational studies, facilitating a smoother transition from the laboratory to the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. stemcell.com [stemcell.com]
- 3. This compound activates the Hedgehog pathway by targeting Smoothened - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. GMP Guidelines | Small Molecule Pharmaceuticals | Merck [merckmillipore.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. fda.gov [fda.gov]
- 8. Research Use Only to Good Manufacturing Practices | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Health products policy and standards [who.int]
- 10. selleckchem.com [selleckchem.com]
- 11. Effects of Modulation of the Hedgehog and Notch Signaling Pathways on Osteoblast Differentiation Induced by Titanium with Nanotopography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound increases DARPP-32 differentiation in human striatal neural stem cells through the Hedgehog pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound increases DARPP-32 differentiation in human striatal neural stem cells through the Hedgehog pathway. | Semantic Scholar [semanticscholar.org]
- 15. tandfonline.com [tandfonline.com]
- 16. In Vitro Differentiation of Neural-Like Cells from Human Embryonic Stem Cells by A Combination of Dorsomorphin, XAV939, and A8301 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Ventral Telencephalic Patterning Protocols for Induced Pluripotent Stem Cells [frontiersin.org]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. AAB - Effect of this compound on the mRNA expression of Sonic Hedgehog signaling downstream molecules in ovine embryo [aab.copernicus.org]
- 20. GMP-grade neural progenitor derivation and differentiation from clinical-grade human embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Preclinical to GMP Transition for Clinical Manufacturing | Bio-Techne [bio-techne.com]
Troubleshooting & Optimization
how to prevent Purmorphamine precipitation in experiments
This guide provides troubleshooting advice and answers to frequently asked questions regarding the handling of Purmorphamine to prevent precipitation in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of solution?
A1: this compound precipitation is a common issue primarily due to its physicochemical properties. It is sparingly soluble in aqueous buffers and insoluble in water and ethanol.[1][2][3] Precipitation often occurs when a concentrated organic stock solution is diluted into an aqueous cell culture medium, especially if there is a significant temperature difference or if the final concentration of the organic solvent is too high.[4][5]
Q2: What is the recommended solvent for making this compound stock solutions?
A2: The most recommended solvent for preparing this compound stock solutions is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[1][4][6] Dimethylformamide (DMF) is also a suitable alternative.[1][7] It is crucial to use fresh DMSO, as absorbed moisture can reduce the compound's solubility.[2]
Q3: How should I prepare and store a this compound stock solution?
A3: To prepare a stock solution, dissolve the solid this compound in pure DMSO to a desired concentration, such as 10 mM.[4] Warming the solution to 37°C for 3-5 minutes can aid in complete dissolution.[4] Once dissolved, it is best practice to create single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound and lead to precipitation.[4][6]
Q4: What is the best way to add this compound to my cell culture media to avoid precipitation?
A4: To prevent precipitation upon dilution, pre-warm your cell culture medium to 37°C before adding the this compound stock solution.[4][5] Add the stock solution dropwise while gently swirling the medium to ensure rapid and even dispersal. For best results, the final concentration of DMSO in the culture medium should not exceed 0.5%.[4]
Q5: Can I store cell culture media after I've added this compound?
A5: It is not recommended to store aqueous solutions of this compound for more than one day.[1][7] For optimal results and to avoid precipitation, prepare freshly supplemented media for each experiment.
Troubleshooting Guide
Problem: Visible crystals or cloudiness appear immediately after adding this compound stock to my media.
| Potential Cause | Solution |
| Temperature Shock | The cell culture medium is too cold, causing the this compound to rapidly fall out of solution. |
| Action: Always pre-warm your culture medium to 37°C before adding the thawed this compound stock solution.[4][5] | |
| Poor Mixing | The concentrated DMSO stock is not dispersing quickly enough in the aqueous medium, creating localized areas of high concentration that lead to precipitation. |
| Action: Add the this compound stock solution slowly and dropwise into the medium while gently swirling or mixing. | |
| High Final Concentration | The final concentration of this compound or the DMSO solvent is too high. |
| Action: Ensure the final working concentration of this compound is within the typical range (1-10 µM).[4] Critically, keep the final DMSO concentration below 0.5%.[4] |
Problem: The media looks clear initially but becomes cloudy or develops a precipitate over time.
| Potential Cause | Solution |
| Delayed Precipitation | Although initially dissolved, the this compound is not stable in the aqueous environment of the culture medium over an extended period. |
| Action: After supplementing the medium with this compound, consider filtering it through a 0.2 µM low-protein binding sterile filter to remove any microscopic precipitates before adding it to your cells.[4] | |
| Interaction with Media Components | This compound may be interacting with salts or other components in the medium, leading to the formation of insoluble complexes.[8] |
| Action: Prepare supplemented media immediately before use. Do not store media containing this compound for extended periods.[1][7] |
Quantitative Data Summary
The solubility of this compound can vary based on the supplier, purity, and experimental conditions. The following table summarizes reported solubility data.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Citations |
| DMSO | 4 - 200 | 7.7 - 384 (100 mM is commonly used) | [1][2][5][6][9][10] |
| DMF | ~20 | ~38.4 | [1][7] |
| Ethanol | Insoluble / ≥1.82 (with sonication) | Insoluble / ~3.5 | [2][3][11] |
| Water | Insoluble | Insoluble | [2][3][12] |
| DMF:PBS (1:2, pH 7.2) | ~0.25 | ~0.48 | [1][7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
-
Bring the vial of this compound powder (MW: 520.62 g/mol ) to room temperature.
-
Gently tap the vial to ensure all powder is at the bottom.[4]
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration (e.g., for 5 mg of powder, add 960.4 µL of DMSO).[4]
-
To facilitate dissolution, warm the vial at 37°C for 3-5 minutes, then vortex gently until the solid is completely dissolved.[4]
-
Prepare single-use aliquots in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to one year).[6] Avoid repeated freeze-thaw cycles.[4]
Protocol 2: Dilution of this compound into Cell Culture Media
-
Thaw an aliquot of the 10 mM this compound stock solution at 37°C.[4]
-
Place your basal cell culture medium in a 37°C water bath or incubator until it reaches temperature.[4][5]
-
In a sterile tube, perform any necessary serial dilutions of the stock solution using pre-warmed medium to achieve the desired final concentration.
-
Add the final diluted this compound solution to the main volume of pre-warmed culture medium. Add the solution dropwise while gently swirling the flask or plate.
-
(Optional) If you have previously experienced precipitation, filter the final supplemented medium through a 0.2 µM low-protein binding sterile filter before applying it to the cells.[4]
-
Use the freshly prepared medium immediately.
Visualizations
Caption: Experimental workflow for preparing and diluting this compound to prevent precipitation.
Caption: this compound activates the Hedgehog pathway by directly targeting SMO.[12][13][14]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 5. This compound | Hedgehog/Smoothened | Smo | Autophagy | TargetMol [targetmol.com]
- 6. This compound | Hedgehog activator, differentiates iPSC/MSCs Hello Bio [hellobio.com]
- 7. cdn.usbio.net [cdn.usbio.net]
- 8. Cell Culture Academy [procellsystem.com]
- 9. This compound | Smoothened Receptors | Tocris Bioscience [tocris.com]
- 10. This compound [sigmaaldrich.com]
- 11. glpbio.com [glpbio.com]
- 12. medkoo.com [medkoo.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound activates the Hedgehog pathway by targeting Smoothened - PubMed [pubmed.ncbi.nlm.nih.gov]
Purmorphamine cytotoxicity and dose-dependent effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Purmorphamine. The information addresses common issues related to cytotoxicity and dose-dependent effects that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a small molecule agonist of the Hedgehog (Hh) signaling pathway.[1][2] It directly binds to and activates Smoothened (SMO), a critical G-protein coupled receptor in the Hh pathway, thereby initiating downstream signaling cascades.[1][3][4][5]
Q2: At what concentrations are the biological effects of this compound typically observed?
The effective concentration (EC50) of this compound for inducing biological effects, such as osteoblast differentiation in C3H10T1/2 cells, is approximately 1 µM.[3][4] Activation of the Hedgehog pathway in Shh Light2 cells has also been observed with an EC50 of 1 µM.[3] The half-maximal inhibitory concentration (IC50) for competing with a SMO antagonist is around 1.5 µM in HEK293T cells.[3][4]
Q3: Is this compound cytotoxic?
While this compound is primarily used to activate the Hedgehog pathway for differentiation and proliferation studies, it can exhibit cytotoxic effects at higher concentrations. This is a critical consideration in experimental design, as unexpected cell death can occur. The cytotoxic threshold appears to be cell-type dependent. For instance, one study reported cytotoxicity in embryonic stem cells at concentrations above 2.5 µM, while another study on neural stem cells observed no cytotoxicity in an LDH assay at concentrations up to 10 µM.
Q4: What are the potential reasons for observing cytotoxicity with this compound?
There are several potential reasons for observing cytotoxicity:
-
High Concentrations: Exceeding the optimal concentration range for Hedgehog pathway activation can lead to off-target effects or paradoxical inhibition of the pathway, potentially triggering apoptosis or cell cycle arrest.[6]
-
Cell-Type Sensitivity: Different cell lines have varying sensitivities to Hedgehog pathway modulation. What is a non-toxic activating concentration in one cell line may be cytotoxic in another.
-
Prolonged Exposure: Continuous exposure to this compound, even at moderate concentrations, may lead to cumulative effects that result in cytotoxicity over time.
-
Experimental Conditions: Factors such as cell density, serum concentration in the media, and the presence of other compounds can influence the cellular response to this compound.
Q5: How does this compound affect cell proliferation and apoptosis?
The effect of this compound on proliferation and apoptosis is context-dependent. At optimal concentrations for Hedgehog pathway activation, it can promote proliferation and suppress apoptosis, for example, in mesenchymal stem cells. However, aberrant or hyperactivation of the Hedgehog pathway has been implicated in both promoting and inhibiting cell growth and survival in different cancer contexts.[7][8] If you are observing unexpected anti-proliferative or pro-apoptotic effects, it may be due to using a concentration that is too high for your specific cell type.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Low Cell Viability After this compound Treatment
Possible Cause 1: this compound concentration is too high.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. We recommend starting with a broad range of concentrations (e.g., 0.1 µM to 20 µM) and assessing cell viability using an MTT or LDH assay.
Possible Cause 2: The cell line is highly sensitive to Hedgehog pathway activation.
-
Troubleshooting Step: Review the literature for information on the role of the Hedgehog pathway in your specific cell model. If the pathway is known to be involved in growth regulation, your cells may be particularly sensitive to its modulation. Consider using a lower concentration range and shorter exposure times.
Possible Cause 3: Solvent (DMSO) toxicity.
-
Troubleshooting Step: Ensure that the final concentration of the solvent (typically DMSO) in your culture media is at a non-toxic level (usually below 0.1%). Run a vehicle control (media with the same concentration of DMSO as your this compound treatment) to rule out solvent-induced cytotoxicity.
Issue 2: Inconsistent or Non-Reproducible Results in Proliferation or Differentiation Assays
Possible Cause 1: Biphasic dose-response.
-
Troubleshooting Step: Be aware that this compound can have a biphasic effect, where high concentrations become inhibitory to the Hedgehog pathway.[6] If you are not seeing the expected effect at a higher concentration, it may be due to this paradoxical inhibition. A detailed dose-response curve is essential to identify the optimal activating concentration.
Possible Cause 2: Cell density and culture conditions.
-
Troubleshooting Step: Standardize your cell seeding density and other culture conditions, as these can significantly impact the cellular response to signaling molecules.
Possible Cause 3: this compound degradation.
-
Troubleshooting Step: Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles. Store stock solutions as recommended by the manufacturer.
Data Presentation
Table 1: Reported EC50 and IC50 Values for this compound Activity
| Cell Line | Assay Type | Parameter | Reported Value (µM) | Reference |
| C3H10T1/2 | Alkaline Phosphatase Expression | EC50 | 1 | [3][4] |
| Shh Light2 | Luciferase Reporter Gene Assay | EC50 | 1 | [3] |
| HEK293T | Competition with SMO Antagonist | IC50 | ~1.5 | [3][4] |
Table 2: Summary of this compound Dose-Dependent Effects
| Cell Type | Concentration Range | Observed Effect | Reference |
| Multipotent Mesenchymal Progenitor Cells | ~1 µM | Induction of Osteogenesis | [2] |
| Embryonic Stem Cells | > 2.5 µM | Cytotoxicity | [6] |
| Neural Stem Cells | up to 10 µM | No significant cytotoxicity (LDH assay) | |
| Müller Glial Cells | 0.5 µM | Promoted Proliferation | [9] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a standard method to assess cell viability based on the metabolic activity of the cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of this compound concentrations. Include a vehicle control (DMSO) and a positive control for cell death (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the media and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Incubation: Incubate the plate for the desired treatment duration.
-
Supernatant Collection: Carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually around 30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with this compound for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation method (e.g., Trypsin-EDTA).
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population may be small).
-
Mandatory Visualizations
Caption: this compound activates the Hedgehog signaling pathway by binding to and activating SMO.
Caption: General workflow for assessing this compound cytotoxicity using MTT or LDH assays.
Caption: Workflow for analyzing apoptosis in this compound-treated cells via flow cytometry.
References
- 1. This compound activates the Hedgehog pathway by targeting Smoothened - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces osteogenesis by activation of the hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Hedgehog Signaling in Cancer: A Prospective Therapeutic Target for Eradicating Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Effects of Hedgehog Signaling Pathway on the Proliferation and Apoptosis of Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
troubleshooting inconsistent results with Purmorphamine
Welcome to the technical support center for Purmorphamine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing common questions related to the use of this small molecule.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable, tri-substituted purine derivative that functions as a potent activator of the Hedgehog (Hh) signaling pathway.[1][2] It directly targets and activates Smoothened (SMO), a critical G-protein-coupled receptor in this pathway.[1][3][4] By binding to SMO, this compound mimics the action of the Sonic hedgehog (Shh) ligand, initiating a signaling cascade that leads to the activation and nuclear translocation of Gli transcription factors, which in turn regulate the expression of Hh target genes.[4][5][6]
Q2: What are the common applications of this compound?
This compound is widely used in stem cell biology and regenerative medicine research. Its most common applications include:
-
Inducing osteogenesis: It promotes the differentiation of mesenchymal stem cells (MSCs) and preosteoblasts into osteoblasts.[2][5][7]
-
Promoting neuronal differentiation: It is used to differentiate pluripotent stem cells into motor neurons and other neuronal lineages.[1][8]
-
Studying the Hedgehog signaling pathway: As a specific SMO agonist, it is a valuable tool for investigating the role of Hh signaling in various biological processes, including development and disease.[5][6]
Q3: How should this compound be stored and handled?
For long-term stability, this compound powder should be stored at -20°C, where it can be stable for at least two to three years.[9][10][11] Stock solutions are typically prepared by dissolving the powder in an organic solvent like DMSO.[2][9] These stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for up to 3 months.[2][10] It is recommended to use fresh, anhydrous DMSO for reconstitution, as moisture can reduce solubility.[12] When preparing working solutions, pre-warm the cell culture media before adding the reconstituted compound to prevent precipitation.[13]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity of this compound.
| Potential Cause | Recommended Solution |
| Degraded this compound | Ensure proper storage of both the powder (-20°C) and DMSO stock solutions (-20°C or -80°C in aliquots).[2][9][10][11] Avoid multiple freeze-thaw cycles.[13] Consider purchasing a new vial if degradation is suspected. |
| Improperly prepared stock solution | Use high-quality, anhydrous DMSO to dissolve the this compound powder.[12] Ensure the powder is fully dissolved; warming to 37°C for a few minutes can aid solubilization.[13] |
| Precipitation in media | To prevent precipitation, pre-warm the cell culture medium to 37°C before adding the this compound stock solution.[13] Mix thoroughly after addition. The final concentration of DMSO in the culture medium should typically not exceed 0.5%.[13] |
| Suboptimal concentration | The optimal concentration of this compound can vary depending on the cell type and the specific application. The reported effective concentrations generally range from 1 µM to 10 µM.[13] It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. |
| Lot-to-lot variability | There can be variations in the purity and activity of chemical compounds between different manufacturing lots.[14][15] If you observe a sudden change in results after starting a new vial, consider performing a validation experiment to compare the activity of the new lot with the previous one. |
Issue 2: High cell toxicity or unexpected off-target effects.
| Potential Cause | Recommended Solution |
| Concentration is too high | High concentrations of this compound can be toxic to some cell lines. Perform a toxicity assay (e.g., MTT assay) to determine the cytotoxic concentration range for your specific cells. Use the lowest effective concentration determined from your dose-response experiments. |
| DMSO toxicity | Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level, typically below 0.5%.[13] Prepare a vehicle control (medium with the same concentration of DMSO but without this compound) to assess the effect of the solvent on your cells. |
| Off-target effects | While this compound is a specific SMO agonist, off-target effects can occur, especially at high concentrations. To confirm that the observed effects are mediated by the Hedgehog pathway, consider using a known Hh pathway inhibitor, such as Cyclopamine, in a co-treatment experiment.[5] The inhibitory effect of Cyclopamine would suggest that the observed phenotype is indeed due to Hh pathway activation. |
Issue 3: Variability in results between different cell lines or even passages of the same cell line.
| Potential Cause | Recommended Solution |
| Cell line-specific responses | The response to this compound can be highly dependent on the cell type and its differentiation state. For instance, while it promotes osteogenesis in mesenchymal stem cells, it inhibits the differentiation of adipocytes.[1] Be aware of the specific cellular context of your experiments. |
| Cell culture conditions | Factors such as cell density, passage number, and media composition can influence the cellular response to this compound. Maintain consistent cell culture practices to ensure reproducibility. |
| Endogenous Hedgehog pathway activity | The basal level of Hedgehog signaling can vary between cell lines. This can influence the magnitude of the response to an exogenous activator like this compound. |
Data Presentation
Table 1: Effective Concentrations of this compound in Various Applications
| Application | Cell Line/Type | Effective Concentration (EC₅₀) | Reference |
| Osteoblast Differentiation | C3H10T1/2 cells | ~1 µM | [2][12] |
| Hedgehog Pathway Activation (SMO Agonist) | HEK293T cells | ~1.5 µM (IC₅₀ for competing with Cyclopamine) | [12][13] |
| Osteoblast Differentiation | Human Mesenchymal Stem Cells | 2 µM | [16] |
| Motor Neuron Differentiation | Wharton's Jelly Mesenchymal Stem Cells | Not specified, used in induction media | [8] |
Experimental Protocols
Protocol 1: Induction of Osteogenesis in Mesenchymal Stem Cells (MSCs)
-
Cell Plating: Plate MSCs at a density of 2 x 10⁴ cells/cm² in a suitable culture vessel and allow them to adhere overnight.
-
Preparation of Differentiation Medium: Prepare the desired basal medium (e.g., α-MEM) supplemented with standard osteogenic inducers (e.g., ascorbic acid, β-glycerophosphate, and dexamethasone).
-
This compound Treatment: Add this compound to the osteogenic medium at a final concentration of 2 µM. A vehicle control (DMSO) should be run in parallel.
-
Medium Change: Replace the medium with fresh this compound-containing osteogenic medium every 2-3 days.
-
Assessment of Osteogenesis: After 7-14 days of culture, assess osteogenic differentiation by measuring alkaline phosphatase (ALP) activity, a common early marker of osteogenesis. After 21-28 days, mineralization can be assessed by Alizarin Red S staining. Gene expression of osteogenic markers (e.g., RUNX2, OPN, OCN) can also be analyzed by qRT-PCR at various time points.[17]
Visualizations
Caption: Simplified Hedgehog signaling pathway and the action of this compound.
Caption: A logical workflow for troubleshooting inconsistent this compound results.
References
- 1. stemcell.com [stemcell.com]
- 2. This compound [sigmaaldrich.com]
- 3. This compound activates the Hedgehog pathway by targeting Smoothened - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound induces osteogenesis by activation of the hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of Sonic hedgehog signal by this compound, in a mouse model of Parkinson's disease, protects dopaminergic neurons and attenuates inflammatory response by mediating PI3K/AKt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound [bio-gems.com]
- 8. This compound as a Shh Signaling Activator Small Molecule Promotes Motor Neuron Differentiation of Mesenchymal Stem Cells Cultured on Nanofibrous PCL Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.usbio.net [cdn.usbio.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | Hedgehog/Smoothened | Smo | Autophagy | TargetMol [targetmol.com]
- 12. selleckchem.com [selleckchem.com]
- 13. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 14. Lot-to-Lot Variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lot-to-lot variation and verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hedgehog signaling and osteoblast gene expression are regulated by this compound in human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of Modulation of the Hedgehog and Notch Signaling Pathways on Osteoblast Differentiation Induced by Titanium with Nanotopography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Purmorphamine Concentration to Minimize Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Purmorphamine in their experiments, focusing on minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule agonist of the Hedgehog (Hh) signaling pathway.[1][2][3][4][5][6] It functions by directly binding to and activating the Smoothened (SMO) receptor, a key component of the Hh pathway.[1][4][5] This activation initiates a downstream signaling cascade that leads to the activation of Gli transcription factors and the expression of Hh target genes.[2][7]
Q2: What is the typical effective concentration range for on-target Hedgehog pathway activation?
A2: The effective concentration of this compound for activating the Hedgehog pathway can vary depending on the cell type and the specific biological outcome being measured. However, a general working range is between 0.5 µM and 10 µM. For example, a concentration of 1 µM has been shown to be effective for inducing osteogenesis in C3H10T1/2 cells.[8]
Q3: What are the known or potential off-target effects of this compound?
A3: While this compound is a potent activator of the Hedgehog pathway, high concentrations may lead to off-target effects. These can include:
-
Cytotoxicity: At concentrations of 10-20 µM, this compound can exhibit cytotoxic effects in some cell lines.
-
Wnt Pathway Activation: Some evidence suggests that this compound may lead to the upregulation of the Wnt signaling pathway.[9]
-
TGF-β Pathway Activation: There are indications that this compound can induce the expression of TGF-β2, leading to the activation of the TGF-β signaling pathway.
-
Modulation of the Secretin Receptor: A study has identified this compound as a modulator of the secretin receptor, which could have implications in systems where this receptor is expressed.[10]
-
Effects on Cell Cycle: this compound has been observed to influence the expression of cell cycle regulatory molecules like cyclin D1 and cyclin D3.[2]
Q4: How can I minimize off-target effects in my experiments?
A4: To minimize off-target effects, it is crucial to perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and experimental endpoint. The goal is to use the lowest concentration that elicits the desired on-target effect without causing significant off-target responses. Careful experimental design and the inclusion of appropriate controls are essential.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High cell death observed after this compound treatment. | The concentration of this compound is too high, leading to cytotoxicity. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the LC50 of this compound for your specific cell line. Use a concentration well below the cytotoxic range for your experiments. |
| Inconsistent or unexpected experimental results. | Potential off-target activation of other signaling pathways (e.g., Wnt, TGF-β). | 1. Lower the concentration of this compound to the minimal effective dose for Hedgehog pathway activation. 2. Assess the activation of key off-target pathways (Wnt and TGF-β) at your working concentration using appropriate assays (see Experimental Protocols section). 3. If off-target activation is confirmed, consider using a more specific Hedgehog pathway agonist if available, or carefully interpret your results in the context of multi-pathway activation. |
| Difficulty in observing a clear dose-response for on-target effects. | Suboptimal experimental conditions or inappropriate readout for Hedgehog pathway activation. | 1. Ensure the use of a sensitive and specific assay for Hedgehog pathway activation, such as measuring the mRNA or protein levels of the downstream target gene Gli1.[7][11] 2. Optimize other experimental parameters, such as cell seeding density and treatment duration. |
| Precipitation of this compound in culture medium. | Poor solubility of this compound at the desired concentration. | Prepare a high-concentration stock solution in a suitable solvent like DMSO and then dilute it in pre-warmed culture medium to the final working concentration. Ensure the final DMSO concentration is low (typically <0.1%) and does not affect cell viability. |
Data Presentation
Table 1: Concentration-Dependent Effects of this compound
| Concentration Range | On-Target Effect (Hedgehog Pathway Activation) | Potential Off-Target Effects |
| 0.5 - 2 µM | Effective for inducing osteogenesis and neuronal differentiation in various cell types.[8][12] | Minimal off-target effects reported in most studies. |
| 2 - 10 µM | Generally strong activation of the Hedgehog pathway. | Increased risk of off-target pathway activation (Wnt, TGF-β). |
| > 10 µM | Strong Hedgehog activation, but may plateau. | Significant cytotoxicity observed in some cell lines. |
Table 2: Summary of Key Experimental Parameters
| Parameter | On-Target (Hedgehog) | Off-Target (Wnt) | Off-Target (TGF-β) | Cytotoxicity |
| Typical Assay | qPCR for Gli1 expression | TOP/FOPflash reporter assay | SMAD2/3 phosphorylation (Western Blot) | MTT or LDH assay |
| Typical Concentration | 0.5 - 5 µM | > 2 µM (variable) | > 2 µM (variable) | > 10 µM |
| Incubation Time | 24 - 72 hours | 24 - 48 hours | 1 - 24 hours | 24 - 72 hours |
Experimental Protocols
Assessing On-Target Hedgehog Pathway Activation
Objective: To determine the effective concentration of this compound for activating the Hedgehog pathway by measuring the expression of the target gene Gli1.
Methodology:
-
Cell Culture: Plate your cells of interest at a suitable density in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1, 0.5, 1, 2, 5, 10 µM) for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for Gli1 and a suitable housekeeping gene for normalization.
-
Data Analysis: Calculate the relative expression of Gli1 for each treatment condition compared to the vehicle control.
Assessing Off-Target Wnt Pathway Activation
Objective: To evaluate the potential off-target activation of the canonical Wnt signaling pathway.
Methodology:
-
Cell Transfection: Co-transfect cells with a TCF/LEF-responsive luciferase reporter plasmid (TOPflash) and a control plasmid with a mutated TCF/LEF binding site (FOPflash). A constitutively active Renilla luciferase plasmid should also be co-transfected for normalization.
-
Treatment: After 24 hours, treat the transfected cells with the same range of this compound concentrations used for the on-target assay.
-
Luciferase Assay: After the desired incubation time (e.g., 24 hours), lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the TOPflash and FOPflash luciferase activities to the Renilla luciferase activity. Calculate the TOP/FOP ratio to determine the fold change in Wnt pathway activation.
Assessing Off-Target TGF-β Pathway Activation
Objective: To determine if this compound activates the TGF-β signaling pathway by measuring the phosphorylation of SMAD2/3.
Methodology:
-
Cell Culture and Treatment: Plate cells and treat with different concentrations of this compound as described for the on-target assay. A shorter incubation time (e.g., 1-4 hours) is often sufficient to observe SMAD phosphorylation.
-
Protein Extraction: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.
-
Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated SMAD2/3 (pSMAD2/3) and total SMAD2/3. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection and Analysis: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection. Quantify the band intensities and calculate the ratio of pSMAD2/3 to total SMAD2/3.
Assessing Cytotoxicity
Objective: To determine the concentration at which this compound becomes toxic to the cells.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a consistent density.
-
Treatment: Treat the cells with a broad range of this compound concentrations (e.g., 0.1 µM to 100 µM) for a relevant duration (e.g., 24, 48, or 72 hours).
-
MTT or LDH Assay:
-
MTT Assay: Add MTT reagent to the wells and incubate. The viable cells will reduce MTT to formazan, which can be solubilized and measured spectrophotometrically.
-
LDH Assay: Collect the cell culture supernatant and measure the activity of lactate dehydrogenase (LDH), an enzyme released from damaged cells.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the LC50 value (the concentration that causes 50% cell death).[13][14]
Mandatory Visualizations
Caption: Canonical Hedgehog signaling pathway and the action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Relationship between concentration, on-target, and off-target effects.
References
- 1. Myofibroblast TGF-β Activation Measurement In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. stemcell.com [stemcell.com]
- 5. This compound activates the Hedgehog pathway by targeting Smoothened - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound induces osteogenesis by activation of the hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Modulation of the Hedgehog and Notch Signaling Pathways on Osteoblast Differentiation Induced by Titanium with Nanotopography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of small-molecule modulators of the secretin receptor: this compound as novel anti-hypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound increases DARPP-32 differentiation in human striatal neural stem cells through the Hedgehog pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Measuring cytotoxicity: a new perspective on LC50 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Purmorphamine in DMSO: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability, storage, and use of Purmorphamine dissolved in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound in DMSO?
A1: The universally recommended storage temperature for this compound in a DMSO stock solution is -20°C for short- to mid-term storage and -80°C for long-term storage.
Q2: How long is a this compound in DMSO solution stable at -20°C?
A2: The stability of this compound in DMSO at -20°C is subject to some variation across different suppliers. The recommended duration of storage at -20°C ranges from one month to one year. Due to this variability, it is crucial to consult the datasheet provided by the specific supplier of your this compound batch. For long-term storage, it is advisable to store aliquots at -80°C, which is consistently recommended for up to two years.
Q3: What are the signs of this compound degradation or instability in a DMSO stock solution?
A3: Visual signs of instability can include the precipitation of the compound out of solution, which may appear as crystals or a film in the vial. A more definitive sign of degradation is a decrease or complete loss of its biological activity in your experiments. This might manifest as a reduced induction of alkaline phosphatase (ALP) activity or a lack of expected morphological changes in cell differentiation protocols.
Q4: Can I freeze-thaw my this compound in DMSO stock solution multiple times?
A4: It is strongly recommended to avoid repeated freeze-thaw cycles. It is best practice to aliquot the stock solution into single-use volumes after preparation. This minimizes the exposure of the compound to temperature fluctuations, which can accelerate degradation.
Q5: What is the mechanism of action of this compound?
A5: this compound is a small molecule agonist of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway. By activating SMO, this compound initiates a signaling cascade that leads to the activation of GLI transcription factors, which in turn regulate the expression of genes involved in cell differentiation and proliferation.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in DMSO for cell culture experiments.
| Problem | Possible Cause | Solution |
| Reduced or no biological activity | Degradation of this compound: The stock solution may have been stored for too long at -20°C, or subjected to multiple freeze-thaw cycles. | 1. Prepare a fresh stock solution of this compound in anhydrous DMSO. 2. For critical experiments, consider purchasing a new batch of this compound. 3. Always aliquot new stock solutions and store them at -80°C for long-term use. |
| Incorrect concentration: Errors in calculation or dilution of the stock solution. | 1. Double-check all calculations for preparing the stock and working solutions. 2. Use calibrated pipettes for accurate dilutions. | |
| Precipitation of this compound in media | Supersaturation: The concentration of this compound in the final culture medium is too high. | 1. Ensure the final concentration of DMSO in the culture medium does not exceed 0.5%, as higher concentrations can be cytotoxic and may affect solubility. 2. Pre-warm the culture medium to 37°C before adding the this compound stock solution to aid dissolution. 3. Add the this compound stock solution to the medium dropwise while gently vortexing to ensure rapid and even mixing. |
| Low-quality or old DMSO: DMSO can absorb moisture from the air, which can reduce the solubility of compounds. | 1. Use high-purity, anhydrous DMSO to prepare stock solutions. 2. Use a fresh, unopened bottle of DMSO if possible. 3. Store DMSO in small, tightly sealed aliquots to minimize water absorption. | |
| Inconsistent results between experiments | Variability in stock solution: Using a stock solution that has been stored for a variable amount of time or handled differently. | 1. Use a fresh aliquot of your stock solution for each experiment. 2. If you suspect your stock solution is the issue, prepare a fresh stock and repeat a key experiment to compare the results. |
| Cell-based variability: Differences in cell passage number, seeding density, or overall cell health. | 1. Use cells within a consistent and low passage number range. 2. Ensure consistent cell seeding densities across experiments. 3. Regularly monitor cell health and morphology. |
Data Presentation
Table 1: Summary of Supplier Recommendations for this compound in DMSO Stability at -20°C
| Supplier | Recommended Storage Duration at -20°C |
| MedChemExpress | 1 year[1] |
| Sigma-Aldrich | Up to 3 months[2] |
| TargetMol | 1 year[3] |
| Selleck Chemicals | 1 month[4] |
| APExBIO | Several months[5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to come to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Under sterile conditions, add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex or sonicate the solution to ensure complete dissolution. The solution should be clear.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term use (see Table 1 for guidance) or at -80°C for long-term storage.
-
Protocol 2: Induction of Osteogenic Differentiation in C3H10T1/2 Cells
-
Materials:
-
C3H10T1/2 mesenchymal stem cells
-
Growth medium (e.g., DMEM with 10% FBS)
-
Osteogenic differentiation medium (growth medium supplemented with ascorbic acid and β-glycerophosphate)
-
This compound stock solution (10 mM in DMSO)
-
Alkaline Phosphatase (ALP) assay kit
-
-
Procedure:
-
Seed C3H10T1/2 cells in a multi-well plate at a desired density and allow them to adhere overnight in growth medium.
-
The next day, replace the growth medium with osteogenic differentiation medium containing the desired final concentration of this compound (e.g., 2 µM). A vehicle control (DMSO) should be run in parallel.
-
Culture the cells for the desired period (e.g., 7-14 days), replacing the medium with freshly prepared differentiation medium containing this compound every 2-3 days.
-
At the end of the culture period, assess osteogenic differentiation by measuring ALP activity according to the manufacturer's instructions for the chosen assay kit.
-
Mandatory Visualizations
Caption: The Hedgehog signaling pathway activated by this compound.
References
Purmorphamine Technical Support Center: A Guide for Long-Term Cultures
Welcome to the Purmorphamine Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in long-term cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you navigate the challenges of long-term this compound application.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule agonist of the Hedgehog (Hh) signaling pathway. It functions by directly binding to and activating Smoothened (SMO), a key transmembrane protein in the Hh pathway.[1][2][3][4][5] This activation initiates a downstream signaling cascade that ultimately leads to the activation of GLI transcription factors, which regulate the expression of genes involved in cell proliferation, differentiation, and survival.
Q2: What are the common applications of this compound in long-term cultures?
This compound is frequently used as a substitute for the protein ligand Sonic Hedgehog (SHH) in a variety of long-term differentiation protocols. Its stability as a small molecule makes it particularly suitable for extended culture periods.[6][7] Common applications include:
-
Neurogenesis: Differentiation of pluripotent stem cells (PSCs) and neural stem cells (NSCs) into various neuronal subtypes, including motor neurons and dopaminergic neurons.[8][9][10][11]
-
Osteogenesis: Induction of osteoblast differentiation from mesenchymal stem cells (MSCs).[4][12]
Q3: What is the recommended concentration range for this compound in long-term cultures?
The optimal concentration of this compound can vary depending on the cell type and the specific protocol. However, most long-term differentiation protocols report successful outcomes using concentrations ranging from 0.5 µM to 2 µM .[3][8][10] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Q4: How should I prepare and store this compound stock solutions?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[6] To prepare the stock solution, warm the vial to 37°C for 3-5 minutes to aid in solubilization.[6] It is crucial to aliquot the stock solution into smaller, single-use volumes and store them at -20°C to avoid repeated freeze-thaw cycles.[6] When preparing working solutions, pre-warm the cell culture media before adding the reconstituted compound to prevent precipitation.[6] The final DMSO concentration in the culture medium should not exceed 0.1-0.5% to avoid solvent-induced cytotoxicity.[6]
Troubleshooting Guide
This guide addresses common issues that researchers may encounter when using this compound in long-term cell cultures.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| This compound precipitates in the culture medium. | 1. Low Solubility: this compound has low aqueous solubility.[13] 2. Incorrect Preparation: Adding cold this compound stock to cold media can cause it to fall out of solution. 3. Media Composition: Certain components in the culture media (e.g., high concentrations of salts or proteins) can reduce the solubility of small molecules.[1][14] | 1. Proper Dilution Technique: Pre-warm the cell culture medium to 37°C before adding the this compound stock solution.[6] Add the stock solution dropwise while gently swirling the medium. 2. Filter Sterilization: After adding this compound, filter the supplemented medium through a 0.2 µM low-protein binding filter to remove any micro-precipitates.[6] 3. Alternative Agonist: If precipitation persists, consider using an alternative Smoothened agonist with better solubility, such as SAG.[14] |
| Loss of differentiation efficiency over time. | 1. Degradation of this compound: Although more stable than protein ligands, small molecules can still degrade in culture media over extended periods. 2. Receptor Desensitization: Continuous stimulation of the Hedgehog pathway may lead to receptor desensitization or downregulation in some cell types. 3. Sub-optimal Concentration: The initial concentration may not be sufficient to maintain pathway activation for the entire culture duration. | 1. Frequent Media Changes: Replace the culture medium containing fresh this compound every 1-2 days to ensure a consistent concentration. 2. Pulsatile Dosing: Consider a pulsatile dosing regimen (e.g., 2 days on, 1 day off) to prevent receptor desensitization, if compatible with your differentiation protocol. 3. Re-optimize Concentration: Perform a time-course experiment to determine if a higher initial concentration or a gradual increase in concentration is required for long-term efficacy. |
| Observed cytotoxicity or reduced cell viability. | 1. High Concentration: The concentration of this compound may be too high for the specific cell type, leading to off-target effects or cytotoxicity. 2. DMSO Toxicity: The final concentration of DMSO in the culture medium may be too high. 3. Cell Line Sensitivity: Some cell lines may be more sensitive to prolonged Hedgehog pathway activation. | 1. Dose-Response Curve: Perform a cytotoxicity assay (e.g., MTT or LDH assay) with a range of this compound concentrations to determine the optimal non-toxic concentration for your cells. 2. Control for DMSO: Ensure the final DMSO concentration is below 0.1% and include a vehicle control (media with the same concentration of DMSO) in your experiments. 3. Monitor Cell Health: Regularly monitor cell morphology and proliferation rates. If signs of stress are observed, reduce the this compound concentration. |
| Inconsistent differentiation results between experiments. | 1. Inconsistent Stock Solution: Repeated freeze-thaw cycles of the this compound stock solution can lead to degradation and reduced activity. 2. Batch-to-Batch Variation: There may be variations in the purity or activity of this compound from different suppliers or batches. 3. Cell Culture Variables: Variations in cell passage number, seeding density, or other culture conditions can impact differentiation efficiency. | 1. Proper Aliquoting: Aliquot the stock solution into single-use volumes to avoid freeze-thaw cycles.[6] 2. Quality Control: Whenever possible, test each new batch of this compound for its activity in a short-term assay before use in long-term experiments. 3. Standardize Protocols: Maintain consistent cell culture practices, including cell passage number and seeding density, for all experiments. |
Quantitative Data
The following tables summarize key quantitative data for this compound based on available information.
Table 1: Potency of this compound in Short-Term Assays
| Assay Type | Cell Line | Parameter | Value (µM) | Incubation Time | Reference |
| Smoothened Binding | HEK293T | IC50 | ~1.5 | Not Specified | [7][13] |
| Osteoblast Differentiation | C3H10T1/2 | EC50 | 1 | 4 days | [13] |
| Neuronal Differentiation | STROC05 | Effective Conc. | 1 | 7-21 days | [8][10] |
Experimental Protocols
Protocol 1: Assessment of Long-Term Cytotoxicity of this compound
This protocol is adapted from standard cytotoxicity assay procedures.[15][16][17]
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that allows for logarithmic growth over the desired experimental duration (e.g., 7-21 days).
-
Treatment: The following day, replace the medium with fresh medium containing a serial dilution of this compound (e.g., 0.1 µM to 10 µM). Include a vehicle control (DMSO) and an untreated control.
-
Long-Term Culture: Maintain the cells in culture for the desired long-term period (e.g., 7, 14, and 21 days), performing regular media changes with the respective treatments every 1-2 days.
-
Viability Assay: At each time point, perform a cell viability assay. An LDH (lactate dehydrogenase) assay is recommended for long-term studies as it measures cell death.
-
Collect a small aliquot of the culture supernatant to measure released LDH (a marker of cell lysis).
-
Lyse the remaining cells in the well to measure the maximum LDH release.
-
Calculate the percentage of cytotoxicity as: (Sample LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100.
-
-
Data Analysis: Plot the percentage of cytotoxicity against the this compound concentration for each time point to determine the long-term IC50 value.
Protocol 2: Evaluation of this compound Stability in Cell Culture Medium
This protocol is based on general methods for assessing small molecule stability using HPLC.[18][19][20][21]
-
Sample Preparation: Prepare your cell culture medium (e.g., DMEM/F12 + supplements) and spike it with a known concentration of this compound (e.g., 2 µM).
-
Incubation: Incubate the this compound-containing medium in a cell culture incubator (37°C, 5% CO2) in a sterile, sealed container.
-
Time Points: Collect aliquots of the medium at various time points over your long-term culture period (e.g., 0, 1, 2, 4, 7, 14 days). Store the collected samples at -80°C until analysis.
-
HPLC Analysis:
-
Thaw the samples and prepare them for HPLC analysis (e.g., by protein precipitation with acetonitrile).
-
Develop an HPLC method to separate this compound from potential degradation products. A C18 column with a gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point.
-
Analyze the samples by HPLC with UV detection at a wavelength where this compound has maximum absorbance.
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Plot the concentration of this compound versus time and fit the data to a first-order decay model to calculate the half-life (t½) of this compound in the culture medium.
-
Analyze any new peaks that appear in the chromatogram over time using mass spectrometry (LC-MS) to identify potential degradation products.[5][22][23]
-
Signaling Pathways and Workflows
Hedgehog Signaling Pathway
This compound activates the Hedgehog signaling pathway by binding to Smoothened (SMO). The diagram below illustrates the canonical Hedgehog signaling pathway.
Experimental Workflow: Long-Term this compound Culture
The following workflow outlines the key steps for a successful long-term cell culture experiment using this compound.
References
- 1. stemcell.com [stemcell.com]
- 2. This compound activates the Hedgehog pathway by targeting Smoothened - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Liquid chromatographic study of the enzymatic degradation of endomorphins, with identification by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tocris.com [tocris.com]
- 7. resources.bio-techne.com [resources.bio-techne.com]
- 8. This compound increases DARPP-32 differentiation in human striatal neural stem cells through the Hedgehog pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Generation of Active Neurons from Mouse Embryonic Stem Cells Using Retinoic Acid and this compound [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound as a Shh Signaling Activator Small Molecule Promotes Motor Neuron Differentiation of Mesenchymal Stem Cells Cultured on Nanofibrous PCL Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound induces osteogenesis by activation of the hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. Role of small molecules in stem cell biology [hellobio.com]
- 15. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
- 17. researchgate.net [researchgate.net]
- 18. AAB - Effect of this compound on the mRNA expression of Sonic Hedgehog signaling downstream molecules in ovine embryo [aab.copernicus.org]
- 19. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 20. files.core.ac.uk [files.core.ac.uk]
- 21. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Identification of degradation products formed during performic oxidation of peptides and proteins by high-performance liquid chromatography with matrix-assisted laser desorption/ionization and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
impact of serum on Purmorphamine activity
Welcome to the technical support center for Purmorphamine. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly concerning the impact of serum on this compound's activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule agonist of the Hedgehog (Hh) signaling pathway.[1][2][3] It functions by directly binding to and activating Smoothened (Smo), a G-protein-coupled receptor-like protein that is a core component of the Hh pathway.[2][4] This activation occurs independently of the Hh ligand receptor, Patched (Ptch), which normally inhibits Smo in the absence of a Hedgehog ligand.[5] Activation of Smo by this compound initiates a downstream signaling cascade that leads to the activation of Gli transcription factors, which in turn regulate the expression of Hh target genes.[6][7] This pathway is crucial for embryonic development and has been leveraged to induce differentiation of stem cells into various lineages, such as osteoblasts and neurons.[1][3][4]
Q2: I am not observing the expected level of activity with this compound. Could the serum in my cell culture medium be the issue?
Yes, it is possible that serum components are interfering with this compound activity. While direct interactions between serum proteins and this compound have not been extensively documented in readily available literature, it is a known phenomenon that small molecules can bind to serum proteins, particularly albumin.[8][9] This binding can reduce the effective concentration of the small molecule available to interact with its target, in this case, the Smoothened receptor.
Furthermore, serum is an undefined mixture of various factors, which can lead to batch-to-batch variability and introduce confounding variables into your experiments.[10][11] For instance, some studies suggest that serum starvation itself can activate the Hedgehog pathway in certain cell types, which could mask the specific effects of this compound.[6]
Q3: Should I use serum-free medium for my experiments with this compound?
For applications requiring high consistency, reproducibility, and a clear understanding of the signaling pathways at play, using a serum-free medium is highly recommended.[12][13][14][15] Serum-free conditions eliminate the variability and potential interference from unknown serum components.[10] This is particularly important for differentiation studies where precise control over signaling is critical. Many protocols for neural induction from pluripotent stem cells, for example, utilize defined, serum-free media.[1]
Q4: I've noticed a precipitate in my media after adding this compound. What could be the cause and how can I prevent it?
Precipitation of this compound can occur, and it may be related to its solubility in aqueous solutions.[16] To mitigate this, it is recommended to first dissolve this compound in a suitable solvent like DMSO to create a concentrated stock solution.[4] When preparing your final culture medium, pre-warm the medium to 37°C before adding the this compound stock solution.[4] It is also good practice to mix the supplemented media thoroughly and filter it through a 0.2 µM low-protein binding filter before adding it to your cells.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Reduced or no this compound activity | Serum Protein Binding: Components in Fetal Bovine Serum (FBS) or other sera may bind to this compound, reducing its effective concentration.[8] | 1. Transition to Serum-Free Media: If your cell type allows, gradually adapt your cells to a serum-free or reduced-serum medium. 2. Increase this compound Concentration: If serum is required, perform a dose-response experiment to determine the optimal this compound concentration in the presence of serum. |
| Incorrect Preparation/Storage: this compound may have degraded due to improper storage or handling. | 1. Proper Stock Preparation: Prepare a concentrated stock solution in DMSO and store it in aliquots at -20°C to avoid repeated freeze-thaw cycles.[4] 2. Fresh Working Solutions: Prepare fresh dilutions of this compound in your culture medium for each experiment. | |
| Precipitate formation in media | Solubility Issues: this compound may have limited solubility in the culture medium, especially at lower temperatures or in the presence of high concentrations of other components.[16] | 1. Pre-warm Media: Always pre-warm your basal medium to 37°C before adding the this compound stock solution.[4] 2. Proper Mixing and Filtration: After adding this compound, mix the medium well and filter it using a 0.2 µM low-protein binding filter.[4] |
| Inconsistent results between experiments | Serum Variability: Lot-to-lot variation in serum composition can lead to inconsistent experimental outcomes.[10][11] | 1. Use Serum-Free Media: This is the most effective way to ensure consistency.[12][13][14][15] 2. Lot Testing: If serum is necessary, test and reserve a large batch of a single serum lot for the entire series of experiments. |
| Confounding Endogenous Pathway Activation: Serum starvation or other culture conditions may be independently activating the Hedgehog pathway.[6] | 1. Appropriate Controls: Include vehicle-only controls in both serum-containing and serum-free conditions to assess baseline Hedgehog pathway activity. 2. Pathway Inhibitors: Use a known Smoothened antagonist, like cyclopamine, to confirm that the observed effects are indeed mediated by the Hedgehog pathway.[3] |
Quantitative Data Summary
The following table provides a hypothetical representation of how serum could impact the effective concentration and activity of this compound, based on the principle of small molecule binding to serum proteins.
| Parameter | Serum-Free Medium | Medium with 10% FBS | Rationale for Difference |
| This compound Concentration (Applied) | 2 µM | 2 µM | The initial concentration of this compound added to the medium. |
| Estimated Bioavailable this compound | ~2 µM | < 2 µM | A fraction of this compound may be bound to serum proteins, primarily albumin, reducing its availability to bind to the Smoothened receptor.[8][9] |
| EC50 for Target Gene Expression (e.g., Gli1) | Lower | Potentially Higher | A higher concentration of this compound may be required to achieve the same level of biological response due to reduced bioavailability in the presence of serum. |
Experimental Protocols
Protocol 1: Assessment of this compound Activity in Serum-Containing vs. Serum-Free Media
Objective: To determine the effect of serum on the activity of this compound by measuring the expression of a downstream Hedgehog target gene, Gli1.
Materials:
-
Cells responsive to Hedgehog signaling (e.g., C3H10T1/2, SH-SY5Y)
-
Basal medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Serum replacement (optional, for adaptation)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
RNA extraction kit
-
qRT-PCR reagents and instrument
Methodology:
-
Cell Culture Adaptation (for Serum-Free Arm):
-
If your cells are normally cultured in serum, gradually adapt them to serum-free conditions over several passages by progressively reducing the serum concentration.
-
-
Cell Seeding:
-
Seed cells in multi-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Plate cells in two sets of conditions: one with your standard serum concentration (e.g., 10% FBS) and one in serum-free medium.
-
-
Treatment:
-
After allowing the cells to attach and recover (typically 24 hours), replace the medium with fresh medium (either serum-containing or serum-free) containing a range of this compound concentrations (e.g., 0.1, 0.5, 1, 2, 5 µM).
-
Include a vehicle control (DMSO) for both media conditions.
-
-
Incubation:
-
Incubate the cells for a predetermined time sufficient to induce target gene expression (e.g., 24-48 hours).
-
-
RNA Extraction and qRT-PCR:
-
Harvest the cells and extract total RNA.
-
Perform quantitative reverse transcription PCR (qRT-PCR) to measure the relative expression of the Gli1 gene. Normalize the expression to a stable housekeeping gene (e.g., GAPDH).
-
-
Data Analysis:
-
Calculate the fold change in Gli1 expression for each this compound concentration relative to the vehicle control for both serum-containing and serum-free conditions.
-
Plot the dose-response curves for both conditions to compare the EC50 values.
-
Visualizations
References
- 1. stemcell.com [stemcell.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound induces osteogenesis by activation of the hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 5. ovid.com [ovid.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Modulation of the Hedgehog and Notch Signaling Pathways on Osteoblast Differentiation Induced by Titanium with Nanotopography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rroij.com [rroij.com]
- 9. Diffusion of small molecule drugs is affected by surface interactions and crowder proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A plea to reduce or replace fetal bovine serum in cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cellculturedish.com [cellculturedish.com]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of a Serum-Free Medium for Human Epithelial and Stromal Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Optimization of Key Factors in Serum Free Medium for Production of Human Recombinant GM-CSF Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
cell line-specific responses to Purmorphamine treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Purmorphamine. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of cell line-specific responses to facilitate experimental design and data interpretation.
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during experiments involving this compound.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of this compound on my cells. | 1. Incorrect concentration: The effective concentration of this compound can vary between cell lines. 2. Cell line insensitivity: Not all cell lines are responsive to Hedgehog pathway activation. 3. Degraded this compound: Improper storage or multiple freeze-thaw cycles can reduce its activity. 4. High passage number of cells: Cells may lose their differentiation potential over time. | 1. Perform a dose-response experiment to determine the optimal concentration (typically 1-10 µM) for your specific cell line.[1][2][3] 2. Confirm that your cell line expresses the components of the Hedgehog signaling pathway, particularly the Smoothened (SMO) receptor. 3. Prepare fresh aliquots of this compound from a new stock solution and store them at -20°C. Avoid repeated freeze-thaw cycles.[2] 4. Use low-passage number cells for your experiments. |
| Precipitation observed in the culture medium after adding this compound. | 1. Low solubility in aqueous solutions: this compound is dissolved in DMSO and can precipitate when added to cold media. 2. High final DMSO concentration: Exceeding a final DMSO concentration of 0.5% can cause cytotoxicity and precipitation.[2] | 1. Pre-warm the cell culture media to 37°C before adding the this compound stock solution.[2] 2. Ensure the final concentration of DMSO in the culture medium does not exceed 0.5%.[2] Prepare an intermediate dilution of this compound in warm media if necessary. |
| High levels of cell death after treatment. | 1. This compound concentration is too high. 2. DMSO toxicity. 3. Cell confluence: High cell density can sometimes exacerbate toxic effects. | 1. Perform a toxicity assay to determine the maximum non-toxic concentration for your cell line. 2. Ensure the final DMSO concentration is below 0.5%.[2] Run a vehicle control (media with the same concentration of DMSO) to assess its specific effect. 3. Optimize cell seeding density before initiating the treatment. |
| Inconsistent results between experiments. | 1. Variability in this compound activity. 2. Differences in cell passage number or confluency. 3. Inconsistent incubation times. | 1. Use freshly prepared aliquots of this compound for each experiment. 2. Standardize the cell passage number and seeding density for all experiments. 3. Maintain consistent treatment durations across all experimental replicates. |
| How does this compound activate the Hedgehog pathway? | N/A | This compound is a small molecule agonist that directly binds to and activates the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway.[1][4][5][6] |
| What are the known downstream effects of this compound treatment? | N/A | Activation of SMO by this compound leads to the activation of Gli transcription factors, which in turn regulate the expression of Hedgehog target genes like Gli1 and Patched (PTCH1).[3][6][7][8] In some contexts, it can also mediate its effects through the PI3K/Akt signaling pathway.[9] |
Summary of Cell Line-Specific Responses to this compound
The following table summarizes the observed effects of this compound on various cell lines as reported in the literature.
| Cell Line | Species | Cell Type | Effect | Effective Concentration | Reference(s) |
| C3H10T1/2 | Mouse | Mesenchymal Progenitor Cells | Induces osteogenesis | ~1 µM (EC₅₀) | [1][8] |
| 3T3-L1 | Mouse | Preadipocytes | Promotes osteoblast differentiation (with BMP-4) | 1 µM | [1] |
| Human Mesenchymal Stem Cells (hMSCs) | Human | Mesenchymal Stem Cells | Promotes osteoblast differentiation | Not specified | [4] |
| Human Mesenchymal Cells | Human | Mesenchymal Stem Cells | Inhibits adipocyte differentiation and maturation | Not specified | [4] |
| Human Pluripotent Stem Cells (hPSCs) | Human | Pluripotent Stem Cells | Promotes differentiation to ventral spinal progenitors and motor neurons | Not specified | [4][6] |
| STROC05 | Human | Striatal Neural Stem Cells | Increases neuronal differentiation | 1 µM | [3] |
| hUCB-MSCs | Human | Umbilical Cord Blood-Derived Mesenchymal Stem Cells | Increases proliferation | 4 µM | [10] |
| hDFs | Human | Dermal Fibroblasts | No effect on proliferation | 4 µM | [10] |
| BV2 | Mouse | Microglial Cells | Attenuates LPS-induced inflammatory response | Not specified | [9] |
| HT22 | Mouse | Hippocampal Neuronal Cells | Enhances cell survival against oxidative stress | Not specified | [11] |
Experimental Protocols
General Protocol for this compound Stock Solution Preparation
-
Reconstitution: Dissolve this compound powder in DMSO to create a stock solution, for example, 10 mM.[2] To facilitate solubilization, the vial can be warmed to 37°C for 3-5 minutes.[2]
-
Aliquoting: Prepare single-use aliquots of the stock solution to minimize freeze-thaw cycles.[2]
-
Storage: Store the aliquots at -20°C.[2]
General Protocol for Cell Treatment with this compound
-
Cell Seeding: Plate cells at the desired density in a suitable culture vessel and allow them to attach overnight.
-
Media Preparation: Pre-warm the cell culture medium to 37°C.[2]
-
This compound Dilution: Thaw an aliquot of the this compound stock solution at 37°C.[2] Dilute the stock solution in the pre-warmed medium to the desired final concentration. Ensure the final DMSO concentration does not exceed 0.5%.[2]
-
Treatment: Remove the existing medium from the cells and replace it with the this compound-containing medium.
-
Incubation: Incubate the cells for the desired experimental duration.
-
Analysis: Following incubation, proceed with the relevant downstream assays (e.g., cell viability, differentiation marker expression, gene expression analysis).
Visualizations
Signaling Pathway of this compound
Caption: this compound activates SMO, leading to Gli-mediated transcription and PI3K/Akt signaling.
Experimental Workflow for Investigating this compound Effects
References
- 1. selleckchem.com [selleckchem.com]
- 2. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 3. This compound increases DARPP-32 differentiation in human striatal neural stem cells through the Hedgehog pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. This compound activates the Hedgehog pathway by targeting Smoothened - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound induces osteogenesis by activation of the hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound Attenuates Neuro-Inflammation and Synaptic Impairments After Hypoxic-Ischemic Injury in Neonatal Mice via Shh Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Purmorphamine Technical Support Center: A Guide to Stability and Handling
Welcome to the Purmorphamine Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the proper storage and handling of this compound, ensuring the integrity and activity of the compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound powder?
A1: this compound powder should be stored at -20°C for long-term stability. Under these conditions, it is stable for at least two to three years.[1][2][3] For shorter periods, some suppliers suggest storage at 4°C, provided it is kept desiccated and protected from light.[4][5]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in organic solvents like DMSO and DMF.[1][6] It is recommended to prepare a concentrated stock solution in fresh, anhydrous DMSO. Moisture-absorbing DMSO can reduce solubility.[2][6] To aid dissolution, the solution can be warmed to 37°C for 3-5 minutes.[7] Stock solutions in DMSO can be stored at -20°C for up to three months or at -80°C for up to one year.[2][8] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use vials.[2][7]
Q3: Can I store this compound in aqueous solutions?
A3: It is not recommended to store this compound in aqueous solutions for more than one day.[1][6] The compound is sparingly soluble in aqueous buffers, and its stability in these conditions is limited. For experiments requiring an aqueous solution, it is best to first dissolve this compound in an organic solvent like DMSO or DMF and then dilute it with the aqueous buffer of choice just before use.[1][6]
Q4: Is this compound sensitive to light?
A4: Yes, this compound should be protected from light during storage.[5][7][8] Exposure to light can potentially lead to degradation of the compound.
Q5: What is the mechanism of action of this compound?
A5: this compound is a small molecule agonist of the Smoothened (Smo) receptor, which is a key component of the Hedgehog (Hh) signaling pathway.[9][10][11] By activating Smo, this compound initiates a signaling cascade that leads to the activation of Gli transcription factors, which in turn regulate the expression of target genes involved in cell differentiation and proliferation.[5][12] This makes it a valuable tool for inducing osteogenesis in mesenchymal progenitor cells and for differentiating pluripotent stem cells into various cell types, such as neurons.[9][13]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| This compound precipitates when added to cell culture medium. | 1. Low solubility in aqueous media. 2. Temperature shock. 3. Interaction with media components. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically ≤0.5%) to avoid toxicity and precipitation. 2. Pre-warm the cell culture medium to 37°C before adding the this compound stock solution.[7] 3. Add the this compound stock solution to the medium dropwise while gently swirling. 4. Consider using a different Smoothened agonist, such as SAG, which may have better solubility in your specific media formulation.[1] |
| Reduced or no biological activity observed. | 1. Degradation of this compound due to improper storage or handling. 2. Incorrect concentration used. 3. Cell line is not responsive. | 1. Verify that the this compound powder and stock solutions have been stored according to the recommendations (see FAQs). 2. Confirm the final concentration of this compound in your experiment. The effective concentration typically ranges from 1 µM to 10 µM, with an EC50 for osteoblast differentiation of approximately 1 µM.[7] 3. Ensure your cell line is known to be responsive to Hedgehog signaling activation. 4. Perform a bioactivity assay to test the potency of your this compound stock (see Experimental Protocols section). |
| Inconsistent experimental results. | 1. Repeated freeze-thaw cycles of the stock solution. 2. Variability in solution preparation. 3. Degradation of the compound over time. | 1. Aliquot stock solutions into single-use vials to avoid multiple freeze-thaw cycles.[2][7] 2. Ensure consistent and accurate pipetting when preparing dilutions. 3. Use freshly prepared dilutions for each experiment. Do not store diluted aqueous solutions.[1][6] |
Data Presentation: Storage and Stability
| Form | Solvent | Storage Temperature | Duration | Reference(s) |
| Powder | - | -20°C | ≥ 2-3 years | [1][2][3] |
| Powder | - | 4°C | Short-term (desiccated, protected from light) | [4][5] |
| Stock Solution | DMSO | -20°C | Up to 3 months | [8] |
| Stock Solution | DMSO | -80°C | Up to 1 year | [2][3] |
| Aqueous Solution | Aqueous Buffer | Not Recommended | ≤ 1 day | [1][6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). To facilitate dissolution, the vial can be warmed to 37°C for 3-5 minutes.[7]
-
Gently vortex the solution until the powder is completely dissolved.
-
Purge the headspace of the vial with an inert gas to displace oxygen and minimize oxidation.[6]
-
Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Assessment of this compound Bioactivity using Alkaline Phosphatase (ALP) Assay in C3H10T1/2 Cells
Objective: To determine the biological activity of a this compound stock solution by measuring its ability to induce osteoblast differentiation in C3H10T1/2 mesenchymal stem cells, as quantified by alkaline phosphatase (ALP) activity.
Materials:
-
C3H10T1/2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
96-well cell culture plates
-
Alkaline Phosphatase Assay Kit (p-nitrophenyl phosphate-based)
-
Cell lysis buffer
-
Plate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Seeding: Seed C3H10T1/2 cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treatment: Prepare serial dilutions of your this compound stock solution in cell culture medium to achieve final concentrations ranging from 0.1 µM to 10 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for 3 to 6 days at 37°C in a 5% CO2 incubator.
-
Cell Lysis: After the incubation period, wash the cells with PBS. Then, add cell lysis buffer to each well and incubate according to the manufacturer's protocol to release the cellular contents, including ALP.
-
ALP Assay: a. Transfer the cell lysate to a new 96-well plate. b. Prepare the p-nitrophenyl phosphate (pNPP) substrate solution according to the assay kit instructions. c. Add the pNPP substrate solution to each well containing the cell lysate. d. Incubate the plate at 37°C for 15-30 minutes, or until a yellow color develops. e. Stop the reaction by adding the stop solution provided in the kit.
-
Data Acquisition: Measure the absorbance at 405 nm using a plate reader.
-
Analysis: The absorbance is directly proportional to the ALP activity. Plot the ALP activity against the this compound concentration to determine the dose-response curve and the EC50 value. This can be used to compare the activity of a stored stock solution to a fresh one.
Visualizations
Caption: Hedgehog signaling pathway activation by this compound.
Caption: Workflow for assessing this compound bioactivity after storage.
References
- 1. researchgate.net [researchgate.net]
- 2. THE DYE-SENSITIZED PHOTOOXIDATION OF PURINE AND PYRIMIDINE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. abcam.cn [abcam.cn]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. imsear.searo.who.int [imsear.searo.who.int]
- 7. Forced Degradation and Stability-Indicating Study for the Binary Mixture of Allopurinol and Thioctic Acid Using Validated HPLC-DAD Method | CoLab [colab.ws]
- 8. Alkaline Phosphatase Assay [bio-protocol.org]
- 9. longdom.org [longdom.org]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. Properties of FDA-approved small molecule protein kinase inhibitors: A 2024 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A quantitative method to determine osteogenic differentiation aptness of scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Purmorphamine vs. SAG: A Comparative Guide to Neural Induction Efficiency
For researchers, scientists, and drug development professionals, the choice of small molecules for directed differentiation of pluripotent stem cells (PSCs) is a critical step in achieving high-yield and high-purity neural cell populations. Purmorphamine and SAG (Smoothened Agonist) are two of the most widely used small molecules for activating the Sonic Hedgehog (Shh) signaling pathway, a cornerstone of neural induction and patterning. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal reagent for your research needs.
At a Glance: this compound vs. SAG
| Feature | This compound | SAG (Smoothened Agonist) |
| Mechanism of Action | Small molecule agonist of the Smoothened (Smo) receptor in the Shh pathway. | Small molecule agonist of the Smoothened (Smo) receptor in the Shh pathway. |
| Target | Smoothened (Smo) | Smoothened (Smo) |
| Potency (EC50 for Smo activation) | ~500 nM - >5 µM | ~0.9 nM - 5 nM |
| Neural Induction Application | Ventral patterning of neural progenitors, differentiation of motor neurons, dopaminergic neurons, and GABAergic interneurons. | Ventral patterning of neural progenitors, differentiation of motor neurons, dopaminergic neurons, and GABAergic interneurons. |
| Reported Efficiency | Effective in various protocols, but may be less efficient than SAG in some contexts. | Reported to have higher efficiency and potentially lower toxicity than this compound for GABA interneuron differentiation. |
| Solubility | Typically dissolved in DMSO. | Water-soluble and DMSO-soluble forms available. |
Mechanism of Action: Activating the Sonic Hedgehog Pathway
Both this compound and SAG function as agonists of the Smoothened (Smo) receptor, a key transmembrane protein in the Sonic Hedgehog (Shh) signaling pathway. In the absence of an Shh ligand, the Patched (Ptch1) receptor inhibits Smo activity. This compound and SAG circumvent this by directly binding to and activating Smo, initiating a downstream signaling cascade that leads to the activation of Gli transcription factors. These transcription factors then regulate the expression of genes crucial for neural development, particularly for the specification of ventral neuronal subtypes.
Head-to-Head Comparison: Neural Induction Efficiency
Direct comparative studies on the neural induction efficiency of this compound and SAG are limited, but available data suggests that SAG may be more potent and efficient in certain contexts.
Differentiation of GABAergic Interneurons
A study focused on accelerating the differentiation of GABAergic interneurons from human pluripotent stem cells (hPSCs) provides a direct comparison.
| Treatment Group | NKX2.1+ Cells (%) | GABA+ Neurons (%) |
| This compound (1.5 µM) | 90.3% | 91.9% |
| SAG (1.0 µM) | 95.7% | 94.4% |
Data adapted from a study on GABA interneuron differentiation.
In this study, treatment with 1.0 µM SAG resulted in a higher percentage of both NKX2.1-positive ventral progenitors and GABA-positive neurons compared to 1.5 µM this compound. The authors also noted that SAG treatment led to a 100-fold higher mRNA expression of the ventral transcription factor NKX2.1 compared to the this compound-treated group. Furthermore, the water-solubility of SAG is suggested to be advantageous over the DMSO-solubility of this compound, potentially reducing solvent-related cytotoxicity.
Differentiation of Motor and Dopaminergic Neurons
While direct head-to-head comparisons are less common for other neuronal subtypes, both molecules are effectively used in their differentiation protocols.
-
Motor Neurons: One study reported that a combination of this compound and SAG, along with retinoic acid (RA), reduced the differentiation time of motor neurons to 3 weeks with a yield of 50%[1]. This suggests that the two molecules can be used synergistically. Other protocols frequently utilize either this compound or SAG in combination with RA for the ventralization of spinal progenitors[2].
-
Dopaminergic Neurons: A protocol for the efficient generation of dopaminergic neurons from hPSCs includes both SAG (0.25 µM) and this compound (2 µM) in the differentiation medium, indicating that both are considered important for achieving a high yield of the desired cell type.
Experimental Protocols
Below are generalized experimental protocols for neural induction using this compound or SAG. It is important to note that optimal concentrations and timing may vary depending on the specific cell line and the desired neuronal subtype.
General Workflow for Neural Induction from Pluripotent Stem Cells
Protocol for Motor Neuron Differentiation
This protocol is a generalized example for the differentiation of motor neurons from hPSCs.
-
Neural Induction: Plate hPSCs and culture in a neural induction medium containing dual SMAD inhibitors (e.g., Noggin and SB431542) for 5-7 days.
-
Ventralization: From day 6, switch to a neural differentiation medium supplemented with Retinoic Acid (RA, e.g., 0.1-1 µM).
-
Smoothened Agonist Treatment:
-
Using this compound: Add this compound (typically 0.5-1.5 µM) to the RA-containing medium from day 8 onwards.
-
Using SAG: Add SAG (typically 0.1-0.5 µM) to the RA-containing medium from day 8 onwards.
-
-
Progenitor Expansion and Maturation: Continue culture for an additional 2-3 weeks, with regular media changes. Monitor for the expression of motor neuron progenitor markers (e.g., Olig2, Nkx6.1) and post-mitotic motor neuron markers (e.g., HB9, Islet1).
Protocol for Dopaminergic Neuron Differentiation
This is a representative protocol for generating midbrain dopaminergic neurons.
-
Neural Induction and Ventralization: Culture hPSCs in a neural induction medium with dual SMAD inhibitors.
-
Midbrain Patterning: From day 3, add FGF8 and continue dual SMAD inhibition.
-
Smoothened Agonist Treatment:
-
Using this compound and/or SAG: From around day 5, introduce this compound (e.g., 0.5-2 µM) and/or SAG (e.g., 0.1-1 µM) to the culture medium to promote a ventral midbrain fate.
-
-
Progenitor Expansion: Expand the resulting floor plate progenitors that are positive for markers like LMX1A and FOXA2.
-
Terminal Differentiation: Induce terminal differentiation by withdrawing mitogens and adding neurotrophic factors such as BDNF, GDNF, and ascorbic acid.
Conclusion
Both this compound and SAG are effective and widely adopted small molecules for activating the Shh pathway and driving neural differentiation. The choice between them may depend on the specific application and desired neuronal subtype.
-
SAG appears to be more potent and may offer higher efficiency for certain applications, such as the generation of GABAergic interneurons. Its availability in a water-soluble form can also be an advantage in minimizing potential solvent toxicity.
-
This compound remains a reliable and effective tool for a broad range of neural induction protocols. In some cases, it is used in combination with SAG, suggesting a potential for synergistic effects.
For researchers aiming to optimize their neural differentiation protocols, it is recommended to empirically test both compounds, potentially at varying concentrations, to determine the most effective and efficient conditions for their specific cell lines and target neuronal population. As the field of directed differentiation continues to evolve, further head-to-head comparisons will be invaluable in refining these critical protocols.
References
Purmorphamine vs. Sonic Hedgehog (SHH) Protein: A Comparative Guide to Activity and Mechanism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the activity and mechanisms of Purmorphamine and the Sonic Hedgehog (SHH) protein, two key modulators of the vital Hedgehog signaling pathway. Understanding the distinct properties of this small molecule agonist and the endogenous protein ligand is crucial for applications in developmental biology research, regenerative medicine, and oncology.
At a Glance: Key Differences and Similarities
| Feature | This compound | Sonic Hedgehog (SHH) Protein |
| Type of Molecule | Small Molecule (Purine derivative) | Protein (Signaling Ligand) |
| Mechanism of Action | Direct agonist of the Smoothened (SMO) receptor. | Binds to the Patched (PTCH) receptor, relieving its inhibition of SMO. |
| Point of Intervention | Downstream of the PTCH receptor. | Upstream at the cell surface receptor level. |
| Molecular Weight | 520.62 g/mol | ~19.8 kDa (active N-terminal fragment) |
Quantitative Comparison of Biological Activity
The potency of this compound and SHH protein can be compared using various in vitro assays that measure the activation of the Hedgehog signaling pathway. The half-maximal effective concentration (EC50) is a common metric used to quantify the potency of these molecules. A lower EC50 value indicates a higher potency.
| Assay | Cell Line | Molecule | EC50 / ED50 | Molar Concentration (approx.) |
| Alkaline Phosphatase Induction | C3H10T1/2 | This compound | ~1 µM[1] | 1 µM |
| Alkaline Phosphatase Induction | C3H10T1/2 | Recombinant Human SHH (N-Terminus) | 0.1-0.4 µg/mL[2] | 5 - 20 nM |
| Alkaline Phosphatase Induction | C3H10T1/2 | Recombinant Human SHH | 0.8-1.0 µg/mL[3] | 40 - 50 nM |
| Gli-Luciferase Reporter Assay | NIH/3T3 | This compound | 500 nM[4][5] | 0.5 µM |
| Gli-Luciferase Reporter Assay | NIH/3T3 | Murine Shh | 0.5 µg/mL[6] | ~25 nM |
Note: The EC50/ED50 values can vary between experiments and recombinant protein batches. The molar concentration for SHH is calculated based on the molecular weight of the active N-terminal fragment (SHH-N), which is approximately 19.8 kDa.
Based on the available data, the active form of the Sonic Hedgehog protein (SHH-N) appears to be more potent in inducing Hedgehog signaling at the cellular level, exhibiting activity in the nanomolar range, whereas this compound typically acts in the sub-micromolar to micromolar range. For instance, in a study comparing their mitogenic effects on Müller glial cells, 20 nM of the SHH-N terminus was found to have a similar effect to 0.5 µM this compound.
Mechanism of Action: A Tale of Two Activation Pathways
The fundamental difference between this compound and the SHH protein lies in their mechanism of activating the Hedgehog signaling cascade.
Sonic Hedgehog (SHH) Protein: As the natural ligand, the SHH protein initiates signaling by binding to its receptor, Patched (PTCH1), a 12-pass transmembrane protein.[5] In the absence of SHH, PTCH1 tonically inhibits the activity of Smoothened (SMO), a 7-pass transmembrane protein that acts as the key signal transducer of the pathway. The binding of SHH to PTCH1 alleviates this inhibition, allowing SMO to become active and translocate to the primary cilium. This initiates a downstream signaling cascade that ultimately leads to the activation of the Gli family of transcription factors (Gli1, Gli2, and Gli3), which then regulate the expression of target genes.[5]
This compound: In contrast, this compound is a small molecule that bypasses the SHH-PTCH1 interaction and directly binds to and activates the Smoothened (SMO) receptor.[7] This direct activation of SMO mimics the effect of SHH binding to PTCH1, leading to the same downstream activation of Gli transcription factors and target gene expression.
References
- 1. selleckchem.com [selleckchem.com]
- 2. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 3. Human Sonic Hedgehog C25II Recombinant Protein (100-45-25UG) [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. This compound activates the Hedgehog pathway by targeting Smoothened - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Purmorphamine's Hedgehog Agonist Activity: A Comparative Guide to Assay Methodologies
For researchers, scientists, and drug development professionals, rigorously validating the activity of small molecules like Purmorphamine is a critical step in harnessing their therapeutic potential. This compound, a potent agonist of the Smoothened (SMO) receptor, activates the Hedgehog (Hh) signaling pathway, a crucial regulator of embryonic development and tissue regeneration. This guide provides a comparative analysis of three key experimental methods to confirm this compound's activity: the Gli-luciferase reporter assay, quantitative PCR (qPCR) of Hedgehog target genes, and the alkaline phosphatase (ALP) assay for osteogenic differentiation.
This guide presents detailed experimental protocols, quantitative data for performance comparison, and visual diagrams to elucidate the underlying signaling pathway and experimental workflows. By understanding the principles, advantages, and limitations of each method, researchers can select the most appropriate assay for their specific experimental needs.
The Hedgehog Signaling Pathway: A Visual Overview
The Hedgehog signaling pathway plays a pivotal role in cell fate determination and proliferation. In the "off" state, the transmembrane receptor Patched (PTCH1) inhibits the activity of Smoothened (SMO). Upon binding of a Hedgehog ligand, or an agonist like this compound to SMO, this inhibition is relieved. This initiates a signaling cascade that leads to the activation and nuclear translocation of Gli transcription factors, which in turn regulate the expression of target genes.
Caption: Hedgehog signaling pathway activation by this compound.
Comparison of Assay Performance
The following table summarizes quantitative data from various studies to provide a comparative overview of the different assays used to confirm this compound's activity. It is important to note that EC50 values can vary depending on the cell line, assay conditions, and other experimental parameters.
| Assay Type | Key Parameter | Cell Line | This compound EC50 / Activity | Reference |
| Gli-Luciferase Reporter Assay | Luciferase Activity | Shh-LIGHT2 (NIH/3T3) | ~1 µM | [1] |
| Quantitative PCR (qPCR) | Gli1 mRNA Expression | C3H10T1/2 | Significant upregulation at 1-2 µM | Various |
| Quantitative PCR (qPCR) | Ptch1 mRNA Expression | C3H10T1/2 | Significant upregulation at 1-2 µM | Various |
| Alkaline Phosphatase (ALP) Assay | ALP Activity | C3H10T1/2 | ~1 µM | [1] |
| Alkaline Phosphatase (ALP) Assay | ALP Activity | 3T3-L1 | >90-fold increase with 1 µM this compound + BMP-4 | [1] |
Experimental Protocols
Gli-Luciferase Reporter Assay
This assay provides a quantitative measure of Hedgehog pathway activation by utilizing a reporter cell line that expresses luciferase under the control of a Gli-responsive promoter.
Caption: Workflow for the Gli-luciferase reporter assay.
Detailed Methodology:
-
Cell Culture: Culture a suitable Gli-reporter cell line, such as Shh-LIGHT2 cells (NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutive Renilla luciferase reporter), in appropriate growth medium.
-
Seeding: Seed the cells into a 96-well white, clear-bottom plate at a density that will result in a confluent monolayer at the time of the assay.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with a low-serum medium containing various concentrations of this compound. Include appropriate controls such as a vehicle control (e.g., DMSO) and a positive control (e.g., Sonic Hedgehog ligand).
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a CO2 incubator.
-
Cell Lysis: Remove the medium and lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Transfer the cell lysate to an opaque 96-well plate. Use a dual-luciferase reporter assay system to measure both firefly and Renilla luciferase activity according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency. The fold induction of luciferase activity in this compound-treated cells compared to the vehicle control indicates the level of Hedgehog pathway activation.
Quantitative PCR (qPCR) for Target Gene Expression
This method directly measures the transcriptional upregulation of known Hedgehog target genes, such as Gli1 and Ptch1, in response to this compound treatment.
Caption: Workflow for qPCR analysis of Hedgehog target genes.
Detailed Methodology:
-
Cell Culture and Treatment: Culture a responsive cell line, such as C3H10T1/2 mesenchymal stem cells, to sub-confluency. Treat the cells with this compound at various concentrations for 24 hours.
-
RNA Isolation: Isolate total RNA from the cells using a commercially available RNA isolation kit.
-
cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
Quantitative PCR: Perform qPCR using SYBR Green or a probe-based assay with primers specific for Gli1, Ptch1, and a stable housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression using the comparative Ct (ΔΔCt) method. An increase in the mRNA levels of Gli1 and Ptch1 in this compound-treated cells compared to the vehicle control confirms Hedgehog pathway activation.
Alkaline Phosphatase (ALP) Assay for Osteogenic Differentiation
This compound is known to induce the differentiation of mesenchymal stem cells into osteoblasts, a process characterized by an increase in alkaline phosphatase (ALP) activity. This assay provides a functional readout of this compound's biological activity.
Caption: Workflow for the Alkaline Phosphatase (ALP) assay.
Detailed Methodology:
-
Cell Culture and Differentiation: Seed mesenchymal stem cells (e.g., C3H10T1/2) in a multi-well plate. The following day, replace the growth medium with an osteogenic differentiation medium containing this compound.
-
Incubation: Culture the cells for 7 to 14 days, replacing the medium every 2-3 days.
-
ALP Activity Measurement (Colorimetric Assay):
-
Lyse the cells and collect the lysate.
-
Incubate the lysate with a p-nitrophenyl phosphate (pNPP) substrate.
-
Measure the absorbance at 405 nm. The amount of p-nitrophenol produced is proportional to the ALP activity.
-
Normalize the ALP activity to the total protein concentration in the lysate.
-
-
ALP Staining:
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Stain the cells with a solution containing a substrate such as 5-bromo-4-chloro-3-indolyl phosphate (BCIP) and nitro blue tetrazolium (NBT).
-
Observe the formation of a blue/purple precipitate, indicating ALP activity, under a microscope.
-
Conclusion
The Gli-luciferase reporter assay, qPCR for Hedgehog target genes, and the alkaline phosphatase assay are all robust methods for confirming the activity of the SMO agonist this compound. The choice of assay will depend on the specific research question, available resources, and desired throughput. The Gli-luciferase assay offers a direct and high-throughput-compatible method for quantifying pathway activation. qPCR provides a direct measure of the transcriptional response of endogenous target genes. The ALP assay offers a valuable functional readout of this compound's biological effect on cell differentiation. For comprehensive validation, employing at least two of these methods is recommended to provide orthogonal evidence of this compound's on-target activity.
References
A Head-to-Head Comparison of Smoothened Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of various Smoothened (Smo) agonists, complete with supporting experimental data, detailed protocols, and signaling pathway visualizations.
Smoothened (Smo), a key transmembrane protein in the Hedgehog (Hh) signaling pathway, is a critical regulator of embryonic development and adult tissue homeostasis. Aberrant Hh signaling is implicated in various cancers, making Smo a prime therapeutic target. Smoothened agonists, molecules that activate this pathway, are invaluable tools for studying its mechanism and hold potential for regenerative medicine. This guide offers a head-to-head comparison of different Smo agonists, focusing on their potency and efficacy.
Quantitative Comparison of Smoothened Agonists
The potency and efficacy of Smoothened agonists are commonly determined through various cellular assays. Potency is typically expressed as the half-maximal effective concentration (EC50), which is the concentration of an agonist that provokes a response halfway between the baseline and maximum effect.[1][2][3] Efficacy refers to the maximum response achievable from an agonist.[4][5] The following table summarizes the quantitative data for several well-characterized Smo agonists.
| Agonist | Class | Assay Type | Cell Line | Potency (EC50) | Efficacy (Relative to SAG) | Reference |
| SAG | Synthetic | β-arrestin2-GFP Translocation | U2OS | 0.9 ± 0.1 nM | 1.00 ± 0.08 | [5] |
| Bodipy-Cyclopamine Displacement | HEK293 | 11 ± 0.5 nM | 1.00 | [5] | ||
| Gli-Luciferase Reporter | Shh-LIGHT2 | ~3 nM | - | [6] | ||
| Purmorphamine | Synthetic | β-arrestin2-GFP Translocation | U2OS | >5 µM | >0.5 | [5] |
| Bodipy-Cyclopamine Displacement | HEK293 | >5 µM | Weak | [5] | ||
| Halcinonide | Synthetic (Glucocorticoid) | β-arrestin2-GFP Translocation | U2OS | 1.1 ± 0.1 µM | 0.99 ± 0.05 | [5] |
| Bodipy-Cyclopamine Displacement | HEK293 | 78 ± 2.1 nM | 0.24 ± 0.02 | [5] | ||
| Fluticasone | Synthetic (Glucocorticoid) | β-arrestin2-GFP Translocation | U2OS | 99 ± 1.4 nM | 0.89 ± 0.05 | [5] |
| Bodipy-Cyclopamine Displacement | HEK293 | 58 ± 1.2 nM | 0.34 ± 0.01 | [5] | ||
| Clobetasol | Synthetic (Glucocorticoid) | β-arrestin2-GFP Translocation | U2OS | 1.5 ± 0.1 µM | 0.87 ± 0.05 | [5] |
| Bodipy-Cyclopamine Displacement | HEK293 | 57 ± 2.6 nM | 0.24 ± 0.02 | [5] | ||
| Fluocinonide | Synthetic (Glucocorticoid) | β-arrestin2-GFP Translocation | U2OS | >5 µM | >0.5 | [5] |
| Bodipy-Cyclopamine Displacement | HEK293 | 1,000 ± 300 nM | 0.30 ± 0.01 | [5] | ||
| 20(S)-hydroxycholesterol (20(S)-OHC) | Natural (Oxysterol) | - | - | - | - |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of Smoothened agonists, it is crucial to visualize the Hedgehog signaling pathway and the experimental workflows used to assess agonist activity.
Caption: The canonical Hedgehog signaling pathway in the "OFF" and "ON" states.
Caption: Workflow of key experimental assays for Smoothened agonist characterization.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.
β-arrestin2-GFP Translocation Assay
This assay visualizes the activation of Smoothened by monitoring the translocation of β-arrestin2 tagged with Green Fluorescent Protein (GFP) from the cytoplasm to the cell membrane or intracellular vesicles.[4][7][8][9]
1. Cell Culture and Transfection:
- Culture U2OS or HEK293 cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.
- Co-transfect cells with plasmids encoding for human Smoothened and β-arrestin2-GFP using a suitable transfection reagent.
- Alternatively, use a stable cell line co-expressing both proteins.
2. Agonist Treatment:
- Plate the transfected or stable cells in a 96-well imaging plate.
- The following day, replace the culture medium with serum-free medium containing various concentrations of the Smoothened agonist or vehicle control (e.g., DMSO).
- Incubate the plate at 37°C in a 5% CO2 incubator for a specified time (e.g., 30-60 minutes).
3. Imaging and Analysis:
- Image the cells using a high-content confocal microscope.
- Acquire images of the GFP signal in both treated and untreated cells.
- Quantify the translocation of β-arrestin2-GFP from a diffuse cytoplasmic pattern to punctate structures at the plasma membrane or in endocytic vesicles.
- Calculate the EC50 and relative efficacy by fitting the dose-response data to a sigmoidal curve.
Gli-Luciferase Reporter Assay
This assay measures the transcriptional activity of the Hedgehog pathway by quantifying the expression of a luciferase reporter gene under the control of a Gli-responsive promoter.[4]
1. Cell Culture and Transfection:
- Use a cell line that is responsive to Hedgehog signaling, such as Shh-LIGHT2 cells (NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter for normalization).
- Plate the cells in a 96-well plate.
2. Agonist Treatment:
- After the cells have adhered, replace the medium with low-serum medium containing a range of concentrations of the Smoothened agonist.
- Incubate the cells for 24-48 hours to allow for reporter gene expression.
3. Luciferase Measurement:
- Lyse the cells using a passive lysis buffer.
- Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
- Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency.
- Determine the EC50 by plotting the normalized luciferase activity against the agonist concentration.
Bodipy-Cyclopamine Displacement Assay
This competitive binding assay measures the ability of a Smoothened agonist to displace the fluorescently labeled Smoothened antagonist, Bodipy-cyclopamine, from its binding site on Smo.[5][10][11]
1. Membrane Preparation:
- Harvest HEK293 cells stably expressing Smoothened.
- Prepare cell membranes by homogenization and centrifugation.
2. Binding Reaction:
- In a 96-well plate, incubate the cell membranes with a fixed concentration of Bodipy-cyclopamine (e.g., 5 nM).
- Add increasing concentrations of the unlabeled Smoothened agonist to compete for binding.
- Incubate the mixture at room temperature for a defined period (e.g., 1-2 hours) to reach binding equilibrium.
3. Measurement and Analysis:
- Measure the fluorescence of the bound Bodipy-cyclopamine using a fluorescence plate reader.
- The displacement of Bodipy-cyclopamine by the agonist will result in a decrease in the fluorescence signal.
- Calculate the EC50 for displacement, which reflects the binding affinity of the agonist for Smoothened. The efficacy of displacement can be compared to a known potent ligand like SAG.[5]
References
- 1. EC50 - Wikipedia [en.wikipedia.org]
- 2. The reciprocal EC50 value as a convenient measure of the potency of a compound in bioactivity-guided purification of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Explain what is EC50? [synapse.patsnap.com]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Smoothened agonist SAG | Smoothened agonist | Probechem Biochemicals [probechem.com]
- 7. Green fluorescent protein-tagged beta-arrestin translocation as a measure of G protein-coupled receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Meter™ Beta-Arrestin Translocation GPCR Signaling Kit | AAT Bioquest [aatbio.com]
- 9. Green Fluorescent Protein-Tagged β-Arrestin Translocation as a Measure of G Protein-Coupled Receptor Activation | Springer Nature Experiments [experiments.springernature.com]
- 10. The structural basis of Smoothened activation in Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
Validating Purmorphamine's On-Target Effects: A Comparative Guide for Researchers
For researchers in cell biology, developmental biology, and drug discovery, accurately validating the on-target effects of small molecules is paramount. This guide provides a comprehensive comparison of experimental approaches to confirm the on-target activity of Purmorphamine, a potent Smoothened (Smo) agonist, in a new cell line. We present detailed protocols, comparative data with alternative compounds, and visual workflows to ensure robust and reliable results.
This compound is a well-established small molecule that activates the Hedgehog (Hh) signaling pathway by directly binding to and activating the Smoothened (Smo) receptor.[1][2][3][4] This activation triggers a downstream signaling cascade culminating in the activation of Gli transcription factors and the expression of Hh target genes, such as Gli1 and Patched1 (Ptch1).[5][6] Its ability to induce osteogenesis in mesenchymal progenitor cells is a key indicator of its on-target effect.[5][6][7]
This guide will walk you through the essential experiments to validate these effects in your cell line of interest, compare this compound's performance with a common alternative, SAG (Smoothened Agonist), and provide protocols for using an antagonist, Cyclopamine, to confirm the specificity of the observed effects.
Comparative Performance of Smoothened Agonists
When validating this compound, it is crucial to compare its activity with other known Smoothened agonists. SAG is another widely used and potent Smo agonist.[8][9][10] The following table summarizes the key characteristics of this compound and SAG, providing a basis for comparison in your experiments.
| Feature | This compound | SAG (Smoothened Agonist) |
| Mechanism of Action | Direct agonist of Smoothened (Smo) | Potent direct agonist of Smoothened (Smo) |
| Reported EC50 | ~1 µM (for ALP expression in C3H10T1/2 cells)[1] | ~3 nM (in Shh-light2 cells) |
| Commonly Used Concentration | 1-10 µM | 100-500 nM |
| Key Applications | Induction of osteogenesis, differentiation of stem cells[2][7] | Activation of Hh pathway in various cell types |
| Antagonist | Cyclopamine, GANT61 | Cyclopamine, GANT61 |
Experimental Workflows for On-Target Validation
To rigorously validate the on-target effects of this compound, a multi-pronged approach is recommended. This involves demonstrating the activation of the Hedgehog pathway at the transcriptional and protein levels and confirming that these effects can be blocked by a specific antagonist.
Caption: Experimental workflow for validating this compound's on-target effects.
Detailed Experimental Protocols
Here, we provide detailed protocols for the key experiments outlined above.
Gli-Luciferase Reporter Assay
This assay quantitatively measures the activation of the Hedgehog pathway by assessing the activity of a luciferase reporter gene driven by a Gli-responsive promoter.[11][12]
Methodology:
-
Cell Seeding: Seed your new cell line in a 24-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with a Gli-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization). Follow the manufacturer's protocol for your chosen transfection reagent.
-
Treatment: 24 hours post-transfection, replace the medium with fresh medium containing this compound (e.g., 2 µM), SAG (e.g., 100 nM) as a positive control, this compound + Cyclopamine (e.g., 2 µM this compound + 5 µM Cyclopamine) to test for inhibition, or vehicle (e.g., DMSO) as a negative control.
-
Incubation: Incubate the cells for another 24-48 hours.
-
Lysis and Luciferase Measurement: Wash the cells with PBS and lyse them using a passive lysis buffer.[13] Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[14][15]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in luciferase activity relative to the vehicle-treated control.
Expected Results:
| Treatment | Expected Outcome |
| Vehicle (DMSO) | Baseline luciferase activity |
| This compound (2 µM) | Significant increase in luciferase activity |
| SAG (100 nM) | Significant increase in luciferase activity |
| This compound + Cyclopamine | Attenuation of the this compound-induced luciferase activity |
Quantitative PCR (qPCR) for Hh Target Genes
This experiment measures the mRNA expression levels of downstream target genes of the Hedgehog pathway, Gli1 and Ptch1, providing evidence of transcriptional activation.[16][17][18]
Methodology:
-
Cell Culture and Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with this compound, SAG, this compound + Cyclopamine, or vehicle for 24 hours.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers specific for Gli1, Ptch1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of Gli1 and Ptch1 using the ΔΔCt method, normalized to the housekeeping gene and relative to the vehicle control.
Expected Results:
| Treatment | Expected Gli1 mRNA Fold Change | Expected Ptch1 mRNA Fold Change |
| Vehicle (DMSO) | 1.0 | 1.0 |
| This compound (2 µM) | > 2.0 | > 2.0 |
| SAG (100 nM) | > 2.0 | > 2.0 |
| This compound + Cyclopamine | Close to 1.0 | Close to 1.0 |
Western Blot for Hedgehog Pathway Proteins
Western blotting allows for the detection of changes in the protein levels of key components of the Hedgehog pathway, such as Gli1 and Smoothened.[19][20][21]
Methodology:
-
Cell Culture and Treatment: Culture and treat cells as described for the qPCR experiment, but for a longer duration (e.g., 48-72 hours) to allow for protein accumulation.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against Gli1, Smo, and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities and normalize the levels of Gli1 and Smo to the loading control.
Expected Results:
| Treatment | Expected Gli1 Protein Level | Expected Smo Protein Level |
| Vehicle (DMSO) | Baseline | Baseline |
| This compound (2 µM) | Increased | May show altered migration or levels |
| SAG (100 nM) | Increased | May show altered migration or levels |
| This compound + Cyclopamine | Reduced to baseline | Reverted towards baseline |
Hedgehog Signaling Pathway Diagram
The following diagram illustrates the canonical Hedgehog signaling pathway and the points of intervention for this compound and Cyclopamine.
Caption: Canonical Hedgehog signaling pathway and points of modulation.
By following these experimental guidelines and comparing your results to the expected outcomes, you can confidently validate the on-target effects of this compound in your chosen cell line. This systematic approach will provide a solid foundation for your future research into the roles of the Hedgehog signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. stemcell.com [stemcell.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound activates the Hedgehog pathway by targeting Smoothened - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induces osteogenesis by activation of the hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound [bio-gems.com]
- 8. Identification of select glucocorticoids as Smoothened agonists: Potential utility for regenerative medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Smoothened Receptor Agonists Products: R&D Systems [rndsystems.com]
- 10. Smoothened agonist - Wikipedia [en.wikipedia.org]
- 11. Hedgehog (Hh) Reporter Activity Assay [en.bio-protocol.org]
- 12. Hedgehog (Hh) Reporter Activity Assay [bio-protocol.org]
- 13. med.emory.edu [med.emory.edu]
- 14. Luciferase Assay System Protocol [promega.com]
- 15. High-throughput Functional Screening using a Homemade Dual-glow Luciferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Analysis of Dispatched Protein Processing and Sonic Hedgehog Ligand Release - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Expression of Hedgehog Signaling Pathway Proteins in Basal Cell Carcinoma: Clinicopathologic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Hedgehog Signaling Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
Off-Target Kinase Screening of Purmorphamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Purmorphamine, a widely used small molecule activator of the Hedgehog signaling pathway. While comprehensive off-target kinase screening data for this compound is not extensively available in the public domain, this document outlines the critical importance of such screening for the validation of research findings. It further details the established mechanism of action of this compound, compares it with another Smoothened (SMO) agonist, SAG, and provides standardized experimental protocols for conducting kinase selectivity profiling.
The Imperative of Off-Target Screening for Chemical Probes
Chemical probes are indispensable tools for dissecting cellular pathways and validating potential drug targets.[1] The utility of a chemical probe is directly linked to its specificity. An ideal probe should potently and selectively interact with its intended target with minimal engagement of other proteins, such as kinases.[1][2] The human kinome consists of over 500 protein kinases, many of which share structural similarities in their ATP-binding sites, making off-target interactions a common challenge.[3][4]
Primary Mechanism of Action: The Hedgehog Signaling Pathway
This compound is a tri-substituted purine derivative that functions as a potent agonist of the Hedgehog (Hh) signaling pathway.[6] This pathway is crucial during embryonic development and plays a role in adult tissue maintenance and regeneration.[7][8] Aberrant activation of the Hh pathway has been implicated in the development of several types of cancer.[8][9][10][11]
This compound's mechanism of action involves the direct binding to and activation of Smoothened (SMO), a seven-transmembrane G protein-coupled receptor that is a core component of the Hh pathway.[2][6] In the absence of a Hedgehog ligand, the receptor Patched (PTCH) inhibits SMO.[8][9] The binding of a Hedgehog ligand to PTCH relieves this inhibition, allowing SMO to become active and initiate a downstream signaling cascade that ultimately leads to the activation of GLI transcription factors and the expression of Hh target genes.[8][12][13] this compound bypasses the need for Hedgehog ligand and PTCH, directly activating SMO to initiate the downstream signaling events.[14]
Figure 1. Hedgehog Signaling Pathway Activation by this compound.
Comparison with an Alternative Smoothened Agonist: SAG
SAG (Smoothened Agonist) is another small molecule that, like this compound, directly activates SMO.[15][16][17] It is also widely used in Hedgehog signaling research. Below is a comparison of the key reported parameters for this compound and SAG.
| Feature | This compound | SAG (Smoothened Agonist) |
| Primary Target | Smoothened (SMO)[2][6] | Smoothened (SMO)[15][16][17] |
| Mechanism | Direct Agonist[2][6] | Direct Agonist[15][16][17] |
| EC50 for SMO Activation | ~1 µM (in Shh Light2 cells) | ~3 nM (in Shh-LIGHT2 cells)[15][16] |
| Binding Affinity (Kd) | Not widely reported | ~59 nM[15] |
| Chemical Class | Purine derivative[2] | Chlorobenzothiophene derivative[17] |
Experimental Protocols for Off-Target Kinase Screening
To determine the kinase selectivity profile of a compound like this compound, several robust methods are employed. These assays are typically performed by specialized contract research organizations.
Radiometric Kinase Assays
This is considered a gold-standard method for measuring kinase activity due to its direct and sensitive nature.[3][5]
Principle: The assay measures the transfer of a radiolabeled phosphate group (from [γ-32P]ATP or [γ-33P]ATP) to a specific peptide or protein substrate by a kinase.[3][18][19] The amount of incorporated radioactivity is directly proportional to the kinase activity. Inhibition of the kinase by a test compound results in a decrease in the radioactive signal.
General Protocol:
-
Reaction Setup: A reaction mixture is prepared containing the purified kinase, its specific substrate, a buffer with necessary cofactors (e.g., MgCl2), and the test compound (e.g., this compound) at various concentrations.[18][20]
-
Initiation: The reaction is initiated by the addition of radiolabeled ATP ([γ-33P]ATP is often preferred for safety and disposal reasons).[3][18]
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.[18]
-
Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted radiolabeled ATP. This is commonly achieved by spotting the reaction mixture onto a phosphocellulose filter paper, which binds the charged phosphopeptide, followed by washing steps to remove the free ATP.[6]
-
Detection: The amount of radioactivity incorporated into the substrate on the filter paper is quantified using a scintillation counter.[6]
-
Data Analysis: The percentage of kinase inhibition is calculated for each concentration of the test compound, and an IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is determined.
Competition Binding Assays (e.g., KINOMEscan™)
Competition binding assays measure the ability of a test compound to displace a known, high-affinity ligand from the ATP-binding site of a kinase. This approach does not measure enzymatic activity but directly quantifies binding.[3]
Principle: A large panel of kinases are individually expressed, often as fusions to a tag (e.g., T7 phage).[21] An immobilized, active-site-directed ligand is incubated with the kinase and the test compound. If the test compound binds to the kinase's active site, it will compete with and prevent the binding of the kinase to the immobilized ligand. The amount of kinase remaining bound to the solid support is then quantified.[3]
General Protocol:
-
Kinase Preparation: A diverse panel of human kinases (often over 400) are prepared.[22]
-
Affinity Resin Preparation: An appropriate affinity ligand is immobilized on a solid support, such as magnetic beads.[21]
-
Competition Reaction: The kinase, the affinity resin, and the test compound (at a fixed concentration, e.g., 10 µM) are combined and incubated to allow binding to reach equilibrium.[21]
-
Separation: The affinity resin is washed to remove any unbound kinase.[21]
-
Quantification: The amount of kinase bound to the resin is quantified. In the KINOMEscan™ platform, this is typically done using quantitative PCR (qPCR) to measure the DNA tag fused to the kinase.[21]
-
Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a DMSO control. A low signal indicates strong binding of the test compound to the kinase. Results are often reported as a percent of control, where a lower percentage signifies stronger binding. For hits, a Kd (dissociation constant) can be determined by running a dose-response curve.
Figure 2. Typical Workflow for Kinase Inhibitor Selectivity Profiling.
References
- 1. Data-Driven Exploration of Selectivity and Off-Target Activities of Designated Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Profiling the kinetic selectivity of kinase marketed drugs | Enzymlogic [enzymlogic.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Sonic hedgehog signalling pathway: a complex network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cusabio.com [cusabio.com]
- 9. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. dovepress.com [dovepress.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Small-molecule modulators of Hedgehog signaling: identification and characterization of Smoothened agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. selleckchem.com [selleckchem.com]
- 17. stemcell.com [stemcell.com]
- 18. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 20. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 21. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 22. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
Assessing the Specificity of Purmorphamine in Developmental Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Purmorphamine, a small molecule agonist of the Smoothened (Smo) receptor, focusing on its specificity in the context of developmental biology research. It aims to offer an objective comparison with alternative Smoothened agonists, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Introduction to this compound
This compound is a purine derivative that activates the Hedgehog (Hh) signaling pathway by directly targeting the G-protein coupled receptor, Smoothened (Smo).[1][2][3][4] The Hedgehog pathway is a critical regulator of embryonic patterning, tissue regeneration, and stem cell maintenance.[2][3][4] By activating Smo, this compound mimics the action of the endogenous Hedgehog ligands, leading to the downstream activation of Gli transcription factors and the expression of Hh target genes. This activity has made this compound a valuable tool for in vitro differentiation studies, particularly in the fields of neurobiology and osteogenesis.[5][6][7]
While this compound is widely used, a critical consideration for its application in developmental studies is its specificity. Off-target effects can lead to confounding results and misinterpretation of developmental processes. This guide compares this compound primarily with Smoothened Agonist (SAG), another widely used and potent Smo agonist, to provide a clearer picture of its relative performance and specificity.
Mechanism of Action: The Hedgehog Signaling Pathway
The Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (Ptch) receptor. This binding relieves the inhibitory effect of Ptch on Smoothened (Smo), allowing Smo to become active. Activated Smo then initiates a downstream signaling cascade that ultimately leads to the activation of Gli transcription factors, which translocate to the nucleus and regulate the expression of target genes involved in cell fate, proliferation, and differentiation. This compound and SAG both bypass the need for a Hedgehog ligand by directly binding to and activating Smo.
Comparative Analysis of this compound and Alternatives
The primary alternative to this compound for direct Smo activation in research settings is SAG. Both small molecules have been instrumental in dissecting the roles of Hedgehog signaling in various developmental processes. The following table summarizes key quantitative data comparing the two.
| Parameter | This compound | SAG | Cell Type/Assay System | Reference |
| EC50 (Gli-luciferase assay) | ~1 µM | 3 nM | Shh-LIGHT2 cells | [8][9] |
| EC50 (βarr2-GFP aggregation) | >5 µM | 0.9 ± 0.1 nM | U2OS cells | [10] |
| IC50 (BODIPY-cyclopamine binding) | ~1.5 µM | 11 ± 0.5 nM | HEK293T cells | [2][10] |
| GCP Proliferation Efficacy | ~40-50 fold increase | ~95-fold increase (approx. 2x > this compound) | Mouse Cerebellar Granule Precursors | [10] |
Note: EC50 (Effective Concentration 50) is the concentration of a drug that gives half-maximal response. IC50 (Inhibitory Concentration 50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Based on the available data, SAG is significantly more potent than this compound in activating the Hedgehog pathway, as indicated by its much lower EC50 values across different assay systems. In a direct comparison of their effects on the proliferation of cerebellar granule precursors (GCPs), SAG demonstrated approximately twice the efficacy of this compound.[10]
Specificity and Off-Target Effects
A crucial aspect of any small molecule tool is its specificity for its intended target. While this compound is widely reported to act through Smoothened, comprehensive, publicly available data from broad off-target screening against a panel of kinases and receptors is currently lacking. This absence of data makes it challenging to definitively rule out the possibility of off-target effects contributing to observed phenotypes in developmental studies.
In contrast, some studies have provided indirect evidence for the specificity of both this compound and SAG. For instance, their effects on Hedgehog pathway activation can be blocked by Smo antagonists like cyclopamine.[8] One study also showed that neither SAG nor other identified Smo agonists induced βarr2-GFP aggregation with control G-protein coupled receptors, suggesting specificity for Smoothened in that context.[10]
Researchers should exercise caution and consider the possibility of off-target effects when interpreting data generated using this compound, especially when unexpected or pleiotropic phenotypes are observed.
Experimental Protocols
To aid in the replication and validation of studies assessing Smoothened agonist activity, detailed protocols for key experiments are provided below.
Gli-Luciferase Reporter Assay for Hedgehog Pathway Activation
This assay is a common method to quantify the transcriptional activity of the Hedgehog pathway.
References
- 1. This compound induces osteogenesis by activation of the hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound activates the Hedgehog pathway by targeting Smoothened - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. stemcell.com [stemcell.com]
- 6. Smo-Shh Agonist this compound Prevents Neurobehavioral and Neurochemical Defects in 8-OH-DPAT-Induced Experimental Model of Obsessive-Compulsive Disorder [mdpi.com]
- 7. This compound | Hedgehog activator, differentiates iPSC/MSCs Hello Bio [hellobio.com]
- 8. westbioscience.com [westbioscience.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pnas.org [pnas.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
